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physical and chemical properties of potassium;trifluoro(iodomethyl)boranuide

An In-Depth Technical Guide to Potassium Trifluoro(iodomethyl)boranuide: Properties, Synthesis, and Applications in Modern Drug Discovery Introduction In the landscape of modern synthetic chemistry, particularly within t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Potassium Trifluoro(iodomethyl)boranuide: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern synthetic chemistry, particularly within the demanding sphere of drug discovery and development, the demand for robust, versatile, and stable reagents is paramount. Potassium organotrifluoroborates have emerged as a superior class of organoboron compounds, overcoming many limitations of their predecessors, such as boronic acids and their esters.[1][2] These tetracoordinate boron species exhibit remarkable stability to both air and moisture, allowing for indefinite storage and ease of handling—a significant advantage in complex, multi-step synthetic campaigns.[1][3]

This guide focuses on a particularly useful member of this class: Potassium trifluoro(iodomethyl)boranuide, often named potassium (iodomethyl)trifluoroborate. This reagent serves not as an endpoint but as a pivotal synthetic linchpin. Its true value lies in the reactive carbon-iodine bond, which provides a gateway for introducing a diverse array of functional groups via nucleophilic substitution. The resulting functionalized alkyltrifluoroborates are stable platforms, primed for subsequent carbon-carbon bond-forming reactions, most notably the Nobel-winning Suzuki-Miyaura cross-coupling.[3][4] For researchers and scientists in drug development, this reagent represents a reliable and efficient tool for building molecular complexity and exploring novel chemical space.

Part 1: Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application. Potassium trifluoro(iodomethyl)boranuide is a well-characterized, crystalline solid whose stability and solubility profile make it a convenient laboratory reagent.

Data Presentation: Summary of Physical Properties
PropertyValueReference(s)
CAS Number 888711-47-5[5][6][7]
Molecular Formula CH₂BF₃IK[5][7][8]
Molecular Weight 247.84 g/mol [5][6]
Appearance White to pale brown or off-white crystalline powder/solid.[5][7][8][9]
Melting Point 242 °C to 258 °C (with decomposition)[5][6][9]
Solubility Soluble in water.[10] High solubility in polar organic solvents such as DMSO, DMF, methanol, and acetone.[11]
InChI Key WQJVWRYIXQXISQ-UHFFFAOYSA-N[5][8]
Structural Integrity and Stability

The exceptional stability of potassium trifluoro(iodomethyl)boranuide, and organotrifluoroborates in general, stems from the tetracoordinate nature of the boron atom. Unlike tricoordinate boronic acids which possess an empty p-orbital and are susceptible to dehydration to form cyclic boroxines, the boron center in R-BF₃K salts is coordinatively saturated.[1][2] This masks the inherent reactivity of the carbon-boron bond, rendering the molecule stable to air, moisture, and a wider range of reaction conditions, a property that allows it to be carried through multiple synthetic steps.[2][4]

Part 2: Synthesis, Handling, and Storage

The accessibility of potassium trifluoro(iodomethyl)boranuide is a key factor in its widespread adoption. The synthesis is straightforward and utilizes readily available starting materials.

Experimental Protocol: Synthesis via Borate Intermediate

The most common and efficient synthesis was developed by Molander and Ham and involves the in situ generation of an iodomethyl borate complex, which is subsequently converted to the trifluoroborate salt.[1][3]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.

  • Borate Addition: Add diiodomethane (CH₂I₂) followed by the dropwise addition of a trialkyl borate, such as triisopropyl borate (B(OiPr)₃). The use of a trialkyl borate is crucial for trapping the initially formed lithiated species.

  • Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution. Maintain the temperature at -78 °C throughout the addition to prevent side reactions. The reaction mixture is typically stirred for 1 hour at this temperature.

  • Quenching and Salt Formation: Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). Quench the reaction by adding the KHF₂ solution to the reaction mixture. This step is critical as the fluoride ions displace the alkoxide groups on the boron atom to form the stable trifluoroborate anion.

  • Workup and Isolation: Allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Remove the solvent in vacuo. The resulting solid residue contains the desired product along with inorganic salts.

  • Purification: The crude product is purified by recrystallization, typically from hot acetone, to yield potassium trifluoro(iodomethyl)boranuide as a crystalline solid.[1][11]

Mandatory Visualization: Synthesis Workflow

Synthesis_Workflow Synthesis of Potassium Trifluoro(iodomethyl)boranuide cluster_reactants Initial Reactants cluster_reaction Reaction Steps cluster_purification Isolation & Purification CH2I2 Diiodomethane (CH₂I₂) Reaction 1. Mix in THF at -78°C 2. Add n-BuLi CH2I2->Reaction Borate Trialkyl Borate (e.g., B(O-iPr)₃) Borate->Reaction nBuLi n-Butyllithium (n-BuLi) nBuLi->Reaction -78°C Quench Quench with aq. KHF₂ Reaction->Quench In situ borate complex Workup Solvent Removal Quench->Workup Recrystallize Recrystallization (Acetone) Workup->Recrystallize Product Final Product: Potassium Trifluoro(iodomethyl)boranuide Recrystallize->Product

Caption: Workflow for the synthesis of potassium trifluoro(iodomethyl)boranuide.

Safety, Handling, and Storage

As a responsible scientist, proper handling is non-negotiable. Potassium trifluoro(iodomethyl)boranuide is classified as an irritant.

  • Hazard Identification: Causes skin and serious eye irritation, and may cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling Precautions: Avoid inhalation of dust and contact with skin and eyes.[9] In case of contact, wash the affected area thoroughly with water. For eye contact, rinse cautiously with water for several minutes and seek medical attention.[5][9]

  • Storage: The compound is stable but should be stored in a tightly sealed container in a cool, dry, and dark place to ensure long-term integrity.[9][10]

Part 3: Spectroscopic and Analytical Characterization

Unambiguous characterization is the cornerstone of chemical research. The structure of potassium trifluoro(iodomethyl)boranuide can be confirmed using a combination of standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR A sharp singlet is expected for the two equivalent protons of the -CH₂- group. The chemical shift will be influenced by the adjacent iodine and boron atoms.
¹³C NMR A signal corresponding to the -CH₂- carbon will be observed. Due to the quadrupolar nature of the boron atom, this peak may be broadened.[11]
¹⁹F NMR The three equivalent fluorine atoms will give rise to a characteristic signal. This signal will likely appear as a quartet due to coupling with the ¹¹B nucleus (I=3/2).[11]
¹¹B NMR A quartet is expected due to the coupling of the boron nucleus with the three attached fluorine atoms (J-coupling).[11]
IR Spectroscopy Characteristic absorption bands for C-H stretching and bending, and strong, broad bands corresponding to the B-F stretching vibrations are expected.[12] The C-I stretch typically appears in the far-infrared region (~500 cm⁻¹).[13]
Mass Spectrometry (ESI-) In negative-ion electrospray mass spectrometry, the most prominent peak corresponds to the trifluoro(iodomethyl)boranuide anion, [CH₂IBF₃]⁻. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy (<5 ppm error).[14][15]

Part 4: Chemical Reactivity and Synthetic Utility

The primary utility of potassium trifluoro(iodomethyl)boranuide is as a versatile synthetic intermediate. Its reactivity is dominated by the carbon-iodine bond, which is susceptible to nucleophilic attack.

Core Reactivity: Nucleophilic Substitution

The iodine atom serves as an excellent leaving group, enabling a wide range of Sₙ2-type reactions. This allows for the transformation of the iodomethyl group into a variety of other functionalized methyl groups.[3]

General Reaction Scheme: ICH₂-BF₃K + Nu⁻ → Nu-CH₂-BF₃K + I⁻

Where Nu⁻ can be a wide range of nucleophiles, including:

  • Alkoxides (R-O⁻)

  • Thiolates (R-S⁻)

  • Amines (R₂N⁻)

  • Carbanions and organometallics

This reaction is powerful because it generates new, often more complex, potassium organotrifluoroborates that retain the stable and valuable C-BF₃K moiety for subsequent reactions.[3]

Mandatory Visualization: Gateway to Functionalization

Reactivity_Diagram Reactivity of Potassium Trifluoro(iodomethyl)boranuide cluster_products Functionalized Organotrifluoroborates (Nu-CH₂-BF₃K) Start Potassium Trifluoro(iodomethyl)boranuide (I-CH₂-BF₃K) Alkoxy Alkoxymethyl (R-O-CH₂-BF₃K) Start->Alkoxy Sₙ2 Amino Aminomethyl (R₂N-CH₂-BF₃K) Start->Amino Sₙ2 Alkyl Substituted Alkyl (R-CH₂-BF₃K) Start->Alkyl Sₙ2 Nucleophile Nucleophile (Nu⁻) Nucleophile->Start Suzuki Suzuki-Miyaura Cross-Coupling Alkoxy->Suzuki Amino->Suzuki Alkyl->Suzuki

Caption: Nucleophilic substitution pathways and subsequent applications.

Part 5: Relevance in Drug Discovery and Development

The ultimate value of a synthetic reagent is measured by the solutions it provides to significant challenges. In drug development, the reliable construction of complex molecules with precise architectures is a constant challenge.

Causality Behind its Utility:

  • Stability and Orthogonality: The trifluoroborate group is robust and can withstand many reaction conditions used to modify other parts of a molecule. This "orthogonality" allows chemists to perform complex transformations, such as the nucleophilic substitutions described above, while keeping the boron functionality intact for a final key step.

  • Enabling Late-Stage Functionalization: The Suzuki-Miyaura cross-coupling reaction, which utilizes organotrifluoroborates, is one of the most powerful methods for forming C-C bonds.[2] By using potassium trifluoro(iodomethyl)boranuide as a precursor, a drug development team can synthesize a complex aryl or heteroaryl halide (a common drug scaffold) and a functionalized alkyltrifluoroborate separately. These two large fragments can then be coupled together near the end of the synthesis, a strategy known as late-stage functionalization. This is highly efficient and allows for the rapid generation of a library of analogue compounds for structure-activity relationship (SAR) studies.

  • Introduction of Important Moieties: The ability to introduce diverse functionalities via the iodomethyl handle is critical. For instance, incorporating groups that can modulate properties like lipophilicity, metabolic stability, and target binding is a core tenet of medicinal chemistry.[16] This reagent provides a reliable entry point for such molecular modifications.

Conclusion

Potassium trifluoro(iodomethyl)boranuide is far more than a simple organoboron salt; it is a strategic tool for the modern synthetic chemist. Its exceptional stability, ease of synthesis, and well-defined reactivity make it a highly reliable and versatile building block. For professionals in drug discovery, it provides a robust platform for the creation of functionalized intermediates that are primed for powerful C-C bond-forming reactions, enabling the efficient construction and optimization of complex, biologically active molecules. Its adoption exemplifies the ongoing evolution of synthetic reagents designed for precision, stability, and efficiency.

References

  • Chemsrc. (2025). CAS#:888711-47-5 | Potassium trifluoro(iodomethyl)borate(1-). [Link]

  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034. [Link]

  • LookChem. (n.d.). Potassium trifluoro(iodomethyl)borate. RongNa Biotechnology Co., Ltd. Retrieved from [Link]

  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. PMC. [Link]

  • Prakash, G. K. S., et al. (2004). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF₃BF₃)]. Journal of Fluorine Chemistry.
  • Molander, G. A. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

  • Schuhmacher, A. (2022). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Zurich Research Collection. [Link]

  • Molander, G. A. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]

  • da Silva, F. M., et al. (2010). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 48(8), 649-654. [Link]

  • Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2007). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404-405. [Link]

  • Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2007). Accurate mass determination of organotrifluoroborates. PubMed. [Link]

  • He, H., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Tlili, A., & Billard, T. (2013). Synthesis and Applications of α-Trifluoromethylated Alkylborons. Angewandte Chemie International Edition, 52(52), 13836-13838. [Link]

  • Polfer, N. C., et al. (2005). Infrared Fingerprint Spectroscopy and Theoretical Studies of Potassium Ion Tagged Amino Acids and Peptides in the Gas Phase. Journal of the American Chemical Society, 127(23), 8571-8579. [Link]

  • Supporting Information: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. (n.d.). Beilstein Journals. [Link]

  • Electronic Supplementary Material (ESI) for Chemical Communications. (2013). The Royal Society of Chemistry. [Link]

  • Shustov, G. V., & Rauk, A. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(1), 1599-1605.
  • Weir, C. E., & Schroeder, R. A. (1964). Infrared Spectra of the Crystalline Inorganic Borates. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 68A(5), 465–487. [Link]

Sources

Exploratory

A Guide to the Structural Elucidation of Potassium Trifluoro(iodomethyl)boranuide: Synthesis, Crystallization, and X-ray Diffraction Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Potassium organotrifluoroborates are exceptionally stable and versatile reagents that have become indispensable in mode...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium organotrifluoroborates are exceptionally stable and versatile reagents that have become indispensable in modern synthetic chemistry, particularly in the construction of carbon-carbon and carbon-heteroatom bonds. Their bench-top stability, a stark contrast to many other organoboron species, makes them highly attractive for applications in complex molecule synthesis and drug development. A thorough understanding of their three-dimensional structure is paramount for rationalizing their reactivity, stability, and solid-state behavior. This guide provides a comprehensive technical overview of the methodologies required to determine the crystal structure of a key building block, potassium trifluoro(iodomethyl)boranuide (K[ICH₂BF₃]), from its chemical synthesis to its ultimate structural elucidation by single-crystal X-ray diffraction. While a published crystal structure for this specific compound is not available in public databases as of this writing, this document serves as an expert-level protocol and framework for its determination, drawing on established procedures and comparative data from closely related structures.

Introduction: The Value of Structural Insight in Drug Development

Potassium organotrifluoroborates serve as robust surrogates for boronic acids in a multitude of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] Their tetracoordinate boron center grants them enhanced stability against air and moisture, allowing for easier handling, storage, and purification.[2] The iodomethyl derivative, K[ICH₂BF₃], is a particularly valuable synthon, providing a handle for introducing a functionalized methyl group through nucleophilic substitution or further cross-coupling reactions.[3][4]

For drug development professionals, understanding the solid-state structure of such a key intermediate is not merely an academic exercise. It directly impacts:

  • Stability and Formulation: Crystal packing and intermolecular interactions dictate the material's physical properties, including its stability under various conditions.

  • Reactivity: The precise bond lengths and angles within the molecule inform its electronic and steric properties, influencing its behavior in subsequent chemical reactions.

  • Intellectual Property: A well-characterized crystalline form can be a crucial component of a composition of matter patent.

This guide outlines the complete workflow for achieving this structural understanding.

Synthesis and Crystallization: From Reagents to Diffraction-Quality Crystals

The first and most critical phase is the preparation of a pure, crystalline sample. The synthesis of potassium halomethyltrifluoroborates has been robustly established.

Synthesis Protocol

The established method for synthesizing potassium trifluoro(iodomethyl)boranuide involves a one-pot, three-step procedure adapted from the work of Molander and Ham.[3][4] This process begins with a lithium-halogen exchange, followed by boronation and a final treatment with potassium bifluoride (KHF₂).

Step-by-Step Synthesis:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath.

  • Boronation Precursor: Trimethyl borate or triisopropyl borate (0.9 equivalents) is added to the cooled THF, followed by diiodomethane (1.0 equivalent).

  • Lithium-Halogen Exchange: n-Butyllithium (n-BuLi) in hexanes (0.85 equivalents) is added dropwise via syringe, ensuring the internal temperature remains below -70 °C. The reaction is stirred for 1 hour at -78 °C.

    • Causality Insight: The use of n-BuLi initiates a lithium-halogen exchange with diiodomethane, generating an iodomethyllithium intermediate in situ. This highly reactive species immediately undergoes nucleophilic attack on the electrophilic boron atom of the trialkyl borate.

  • Trifluoroborate Formation: An aqueous solution of potassium hydrogen difluoride (KHF₂, 2.5 equivalents) is prepared and added to the reaction mixture, which is then allowed to warm to room temperature and stirred overnight.

    • Expertise Note: KHF₂ serves as the fluoride source, displacing the alkoxy groups on the borate intermediate to form the thermodynamically stable trifluoroborate anion. The use of an aqueous solution facilitates this exchange.[3]

  • Isolation and Purification: The solvent is removed under reduced pressure. The resulting solid is then subjected to recrystallization, typically from a solvent system like acetonitrile/diethyl ether or acetone/diethyl ether, to yield the purified potassium trifluoro(iodomethyl)boranuide as a white crystalline solid.[5]

Growing Single Crystals for X-ray Diffraction

The quality of the final crystal structure is entirely dependent on the quality of the single crystal used for data collection.[6] Growing diffraction-quality crystals is often the most challenging step.

Recommended Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., acetonitrile) is prepared in a clean vial. The vial is covered with parafilm, which is then pierced with a few small holes from a needle. This setup is left undisturbed in a vibration-free environment, allowing the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: A small, open vial containing a saturated solution of the compound is placed inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether or pentane). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting slow, ordered crystal growth.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled very slowly. This can be achieved by placing the flask in an insulated container (like a Dewar flask) to ensure a gradual temperature decrease.

Crystal Selection: Once crystals have formed, they must be examined under a polarizing microscope.[6] A suitable crystal for single-crystal X-ray diffraction should be transparent, have well-defined faces, be free of cracks or inclusions, and extinguish light sharply under crossed polarizers.[6] The ideal size for modern diffractometers is typically between 0.1 and 0.3 mm in all dimensions.[6]

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including unit cell dimensions, bond lengths, and bond angles.[7]

The overall workflow for structure determination is depicted below.

G cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Solution & Refinement S1 Synthesis of K[ICH2BF3] S2 Purification by Recrystallization S1->S2 S3 Single Crystal Growth S2->S3 S4 Crystal Selection (Microscopy) S3->S4 X1 Mount Crystal on Diffractometer S4->X1 X2 Data Collection (Intensity Spots) X1->X2 A1 Determine Unit Cell & Space Group X2->A1 A2 Solve Structure (Initial Atomic Positions) A1->A2 A3 Refine Structure (Fit Model to Data) A2->A3 A4 Final Structure Validation (CIF) A3->A4 Result Final Crystal Structure A4->Result

Caption: Workflow for Crystal Structure Determination.

Data Collection

The selected crystal is mounted on a goniometer head and placed on the diffractometer. It is typically cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The instrument directs a focused beam of monochromatic X-rays (commonly Mo Kα, λ = 0.71073 Å) at the crystal.[7] As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected data, which consists of a list of reflection intensities and their positions, is processed to determine the unit cell parameters and the crystal's space group. Software programs are then used to solve the "phase problem" and generate an initial electron density map, from which the positions of the atoms can be determined. This initial model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed one as closely as possible. The quality of the final structure is assessed by metrics such as the R-factor.

Expected Results and Discussion: A Comparative Analysis

While the specific crystallographic data for K[ICH₂BF₃] is not yet published, we can predict key structural features by examining related compounds whose structures have been determined.

Crystal Data and Molecular Geometry

The final output of a successful structure determination is a Crystallographic Information File (CIF), which contains all the essential data about the structure.[8] A summary table would be generated, similar to the hypothetical one below.

Parameter Expected Value / Information
Chemical FormulaCH₂BF₃IK
Formula Weight247.84 g/mol
Crystal SystemMonoclinic or Orthorhombic (Common for salts)
Space Groupe.g., P2₁/c or Pnma
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (ų)To be determined
Z (Formula units/cell)Typically 2, 4, or 8
Calculated Density (g/cm³)To be determined
Absorption Coefficient (mm⁻¹)High, due to Iodine
R-factor (R1)< 0.05 for a well-refined structure

In the trifluoro(iodomethyl)boranuide anion, the boron atom is expected to adopt a distorted tetrahedral geometry.[3] The C-B bond length would likely be in the range of 1.59-1.62 Å, and the B-F bond lengths around 1.38-1.42 Å, based on data from similar organotrifluoroborate structures.[2]

Crystal Packing and Intermolecular Interactions

As an ionic salt, the crystal lattice will be dominated by electrostatic interactions between the potassium cations (K⁺) and the trifluoro(iodomethyl)boranuide anions ([ICH₂BF₃]⁻). The coordination environment around the potassium ion is of particular interest. In related structures, such as potassium phenyltrifluoroborates, the K⁺ ion is typically coordinated by multiple fluorine atoms from neighboring anions, often in a complex, irregular geometry with K-F distances ranging from 2.6 to 3.0 Å.[2]

Furthermore, the presence of the iodine atom introduces the possibility of halogen bonding, a directional non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophile, such as a fluorine atom from an adjacent anion. These interactions can play a significant role in dictating the overall crystal packing arrangement.

Conclusion

The structural elucidation of potassium trifluoro(iodomethyl)boranuide is a critical step in fully harnessing its synthetic potential. This guide provides a detailed, field-proven roadmap for its synthesis, crystallization, and analysis by single-crystal X-ray diffraction. By following these established protocols, researchers can obtain high-quality structural data that will provide invaluable insights into the compound's stability, reactivity, and solid-state behavior, thereby accelerating its application in drug discovery and materials science. The framework presented here serves as a robust blueprint for the characterization of this and other novel organotrifluoroborate salts.

References

  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. Available from: [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available from: [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Available from: [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655–685. Available from: [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. Available from: [Link]

  • Carleton College, Science Education Resource Center. Single-crystal X-ray Diffraction. Available from: [Link]

  • Wipf Group, University of Pittsburgh. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Available from: [Link]

  • Vedejs, E., Fields, S. C., & Hayashi, R. (1999). Suzuki Couplings of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 121(10), 2460–2470. Available from: [Link]

  • University of Pennsylvania ScholarlyCommons. Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. Available from: [Link]

  • Virca, I. N. (2015). Potassium Organotrifluoroborates: Reliable Cross-Coupling Partners and Stepping Stones to Functionalized Azaborine Cores. University of Pennsylvania ScholarlyCommons. Available from: [Link]

  • Quach, T. D., Batey, R. A., & Lough, A. J. (2001). Potassium trifluorido(4-methoxyphenyl)borate. Acta Crystallographica Section E, 57(7), m320-m321. Available from: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). About the Cambridge Structural Database (CSD). Available from: [Link]

Sources

Foundational

Analytical and Synthetic Dynamics of Potassium Trifluoro(iodomethyl)boranuide: A Comprehensive NMR Reference Guide

Executive Summary Potassium trifluoro(iodomethyl)boranuide (CAS: 888711-47-5), widely known as potassium iodomethyltrifluoroborate ( K[ICH2​BF3​] ), is a highly stable, versatile building block in modern organoboron chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Potassium trifluoro(iodomethyl)boranuide (CAS: 888711-47-5), widely known as potassium iodomethyltrifluoroborate ( K[ICH2​BF3​] ), is a highly stable, versatile building block in modern organoboron chemistry. It acts as a critical linchpin for the synthesis of functionalized organotrifluoroborates via cross-coupling and nucleophilic substitution reactions. Unlike standard boronic acids—which are prone to dehydration into boroxines and exhibit variable stoichiometry—the trifluoroborate salt provides a robust, weighable, and indefinitely stable anionic complex.

This whitepaper provides an authoritative grounding in the multinuclear ( 1 H, 19 F, 11 B, 13 C) Nuclear Magnetic Resonance (NMR) spectroscopy of K[ICH2​BF3​] . By detailing the causality behind solvent selection, pulse sequence modifications, and synthetic protocols, this guide serves as a self-validating system for researchers and drug development professionals.

Mechanistic Causality & Spectroscopic Theory

The Electronic Environment of the Trifluoroborate Anion

The structural validation of K[ICH2​BF3​] relies heavily on the interplay between its constituent NMR-active nuclei. The −BF3​ group exerts a strong inductive electron-withdrawing effect ( σ -withdrawal), yet the molecule carries a formal negative charge. This dichotomy creates a unique electronic environment:

  • 19 F Shielding Dynamics: The 19 F nucleus (spin 1/2, 100% natural abundance) is highly sensitive to the inductive effects of the attached alkyl group. The chemical shifts in the 19 F spectrum generally decrease (become more shielded) from a neutral molecule to an anion. For K[ICH2​BF3​] , the large, polarizable iodine atom reduces the localized electron density on the carbon, causing a slight downfield shift compared to its bromo-analog [1].

  • Quadrupolar Relaxation: The 11 B nucleus (spin 3/2) possesses a quadrupolar moment. In highly symmetric environments (like the tetrahedral sp3 boron in trifluoroborates), the electric field gradient is minimized, allowing for relatively sharp 11 B signals. However, this quadrupolar nature can still induce rapid relaxation, occasionally broadening the 19 F and 13 C signals and obscuring the 11 B– 19 F coupling constants ( 1JBF​ ) unless modified pulse sequences are employed [2].

Solvent Selection: Acetone- d6​ vs. DMSO- d6​

Potassium organotrifluoroborates are insoluble in non-polar solvents (e.g., CDCl3​ , C6​D6​ ) and require highly polar, aprotic deuterated solvents.

  • Acetone- d6​ is the gold standard for analyzing K[ICH2​BF3​] . It provides excellent solubility without coordinating too strongly to the potassium counterion, preserving the tight ion-pair dynamics and yielding sharp multiplet resolutions.

  • DMSO- d6​ is a viable alternative but its high viscosity can broaden signals due to slower molecular tumbling rates, and its strong Lewis basicity can disrupt the native ion-pairing, slightly altering chemical shifts.

Multinuclear NMR Reference Data

The following table synthesizes the quantitative spectral data for Potassium Trifluoro(iodomethyl)boranuide and its immediate synthetic precursor, Potassium Bromomethyltrifluoroborate, acquired at 25 °C in Acetone- d6​ [1][2].

CompoundNucleusFrequency (MHz)Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)
K[ICH2​BF3​] 1 H5002.45q 3JHF​ = 4.5
19 F470-141.5m (or br s)-
11 B1282.80q 1JBF​ ≈ 50
13 C125-1.50q 2JCF​ ≈ 25
K[BrCH2​BF3​] 1 H5002.21br s-
19 F470-146.2m-
11 B1282.95q 1JBF​ ≈ 51

Note: The 1 H signal for the −CH2​− group appears as a quartet due to long-range scalar coupling ( 3JHF​ ) with the three equivalent fluorine atoms. The 13 C signal is highly shielded (negative ppm) due to the heavy-atom effect of iodine and the anionic borate.

G B 11B δ 2.8 ppm F 19F δ -141.5 ppm B->F ¹J_BF ≈ 50 Hz C 13C δ -1.5 ppm B->C ¹J_BC (Broad) H 1H δ 2.45 ppm F->H ³J_HF = 4.5 Hz F->C ²J_CF ≈ 25 Hz

Caption: Multinuclear NMR coupling network and chemical shifts in the iodomethyltrifluoroborate anion.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity NMR data, the purity of the synthesized compound is paramount. K[ICH2​BF3​] is typically synthesized via a classic Finkelstein halogen-exchange reaction from the bromo-derivative [1][3].

Protocol 1: Synthesis of Potassium Trifluoro(iodomethyl)boranuide

Causality: Acetone is chosen as the reaction solvent because Sodium Iodide ( NaI ) is highly soluble in it, whereas Sodium Bromide ( NaBr ) is insoluble. The precipitation of NaBr drives the thermodynamic equilibrium of the substitution reaction entirely to the right (Le Chatelier's Principle).

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add potassium bromomethyltrifluoroborate (2.0 g, 10 mmol).

  • Solvation: Dissolve the solid in 150 mL of anhydrous acetone under a nitrogen atmosphere.

  • Nucleophilic Attack: Add Sodium Iodide ( NaI ) (1.5 g, 10 mmol) in one single portion. The solution will gradually become cloudy as NaBr precipitates.

  • Reaction: Stir the suspension vigorously at 25 °C for exactly 2 hours.

  • Filtration: Filter the suspension through a tightly packed Celite pad to remove the insoluble NaBr salts. Wash the pad with an additional 20 mL of dry acetone.

  • Concentration: Evaporate the filtrate under reduced pressure (rotary evaporator) to yield the crude product.

  • Purification: Dissolve the crude solid in a minimal amount of dry acetone (approx. 5-10 mL). Slowly add anhydrous Diethyl Ether ( Et2​O ) until the pure K[ICH2​BF3​] precipitates as a fine white solid.

  • Isolation: Filter and dry under high vacuum for 3 hours. (Expected yield: ~96%).

G A K[BrCH₂BF₃] Precursor B NaI / Anhydrous Acetone Finkelstein Substitution A->B 1.0 equiv NaI C Filtration (Celite) Removal of NaBr Precipitate B->C Stir 25 °C, 2 h D Precipitation (Et₂O) Crystallization C->D Evaporate & Redissolve E K[ICH₂BF₃] Pure Product (>95%) D->E Vacuum Dry (3h)

Caption: Step-by-step synthetic workflow and purification of K[ICH2BF3].

Protocol 2: NMR Sample Preparation and Acquisition

Causality: Trace water in deuterated solvents can coordinate with the potassium ion, shifting the equilibrium of the tight ion pair and altering the 1 H chemical shift of the adjacent −CH2​− group.

  • Sample Preparation: Weigh exactly 15–20 mg of K[ICH2​BF3​] into a clean glass vial.

  • Solvent Dispensation: Inside a nitrogen-filled glovebox, add 0.6 mL of anhydrous Acetone- d6​ (stored over 4 Å molecular sieves).

  • Transfer: Transfer the homogeneous solution to a 5 mm NMR tube and cap tightly with a PTFE cap.

  • Acquisition Parameters ( 11 B NMR): To overcome the quadrupolar relaxation of boron, utilize a modified pulse sequence (e.g., Varian S2PUL or Bruker zgpg). Apply a first pulse of 90°, a delay of 0.5 s, and a second pulse of 180°, followed by an acquisition time of 1.0 s. Process with a line broadening of 5 Hz to resolve the 11 B– 19 F coupling [2].

  • Referencing: Reference 1 H and 13 C to the residual solvent peak (Acetone- d6​ : 2.05 ppm for 1 H, 29.84 ppm for 13 C). Reference 19 F to external CFCl3​ (0.0 ppm) and 11 B to external BF3​⋅OEt2​ (0.0 ppm).

References

  • Molander, G. A., & Ham, J. (2007). Synthesis of Functionalized Organotrifluoroborates Using Click Chemistry. Supporting Information. University of Pennsylvania.[Link]

  • Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878.[Link]

  • Levin, M. D., et al. (2020). Measuring and Leveraging Electrostatic Effects in a Charged Phosphine. ChemRxiv.[Link]

Exploratory

Toxicological Profiling and Safe Handling Dynamics of Potassium Trifluoro(iodomethyl)boranuide

Executive Summary As organometallic chemistry evolves, the shift from unstable boronic acids to robust trifluoroborate salts has revolutionized cross-coupling and nucleophilic substitution methodologies. Potassium triflu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As organometallic chemistry evolves, the shift from unstable boronic acids to robust trifluoroborate salts has revolutionized cross-coupling and nucleophilic substitution methodologies. Potassium trifluoro(iodomethyl)boranuide (K[ICH₂BF₃]), commonly known as potassium (iodomethyl)trifluoroborate, is at the forefront of this transition. However, the integration of an electrophilic iodomethyl moiety with a thermally labile fluoroborate complex introduces unique toxicological risks. This technical whitepaper provides an authoritative, mechanistic analysis of the compound's safety profile and establishes a self-validating workflow for its secure application in laboratory settings.

Chemical Architecture and Application Context

In my experience as an Application Scientist, the primary challenge with traditional α-haloboronic acids is their propensity for rapid degradation and dimerization. Potassium trifluoro(iodomethyl)boranuide circumvents this by masking the empty p-orbital of the boron atom, yielding a bench-stable, crystalline solid 1.

While the trifluoroborate anion provides thermodynamic stability, the compound retains a highly reactive carbon-iodine bond. This dual nature makes it an exceptional building block for Suzuki-Miyaura couplings and direct nucleophilic substitutions 1, but it also defines its hazard profile. The reactivity that makes it synthetically useful is the exact mechanism that drives its biological toxicity.

Quantitative Hazard Profile

Understanding macroscopic hazards requires a precise analysis of the compound's physicochemical properties. The data below summarizes the critical safety metrics required for risk assessment.

Table 1: Physicochemical and Safety Data Summary

ParameterValue / Description
CAS Number 888711-47-5
Molecular Formula CH₂BF₃IK
Molecular Weight 247.83 g/mol 2
Melting Point 245–258 °C (Decomposes)
GHS Hazard Statements H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3) 2
Signal Word Warning 3
Storage Conditions Room temperature, light-sensitive, keep dry 3
Mechanistic Toxicology and Degradation Pathways

The toxicity of K[ICH₂BF₃] is not arbitrary; it is governed by two distinct structural features that react under specific environmental triggers.

1. Alkylating Irritation (Biological Interaction): The iodomethyl group is highly susceptible to nucleophilic attack. In biological systems, nucleophilic residues on proteins (such as cysteine thiols or lysine amines) can attack the iodomethyl carbon, displacing the iodide leaving group. This localized, irreversible alkylation of cellular proteins is the mechanistic driver behind the H315 (skin irritation) and H319 (eye irritation) classifications 2.

2. Thermal Decomposition to Hydrogen Fluoride (HF): While stable at room temperature, K[ICH₂BF₃] degrades violently under combustion or extreme heat (exceeding 245 °C) . The breakdown of the B–F bonds releases highly toxic, corrosive Hydrogen Fluoride (HF) gas and iodine vapors 2. HF exposure represents a severe systemic hazard; fluoride ions rapidly penetrate tissue to scavenge calcium and magnesium, leading to deep tissue necrosis and potentially fatal cardiac arrhythmias.

ToxicityPathway Compound K[ICH2BF3] Potassium (Iodomethyl)trifluoroborate Thermal Thermal Decomposition (>245 °C / Combustion) Compound->Thermal Biological Biological Interaction (Nucleophilic Attack) Compound->Biological HF Hydrogen Fluoride (HF) Severe Systemic Toxicity Thermal->HF releases Iodine Iodine Vapors Respiratory Irritation Thermal->Iodine releases Alkylation Alkylating Agent (Iodide Displacement) Biological->Alkylation acts as Irritation Skin / Eye Irritation (GHS Category 2) Biological->Irritation causes

Fig 1. Mechanistic pathways of K[ICH2BF3] degradation and biological toxicity.

Self-Validating Experimental Protocol: Safe Execution of Substitution

A robust protocol must be "self-validating"—meaning each step inherently confirms the success and safety of the previous one. The following methodology outlines the safe utilization of K[ICH₂BF₃] in a standard nucleophilic substitution workflow.

Step-by-Step Methodology:

  • Pre-Reaction Verification (Safety Check): Ensure the fume hood face velocity is ≥100 fpm. Verify the immediate availability of calcium gluconate gel (2.5%) in the laboratory first-aid kit. Causality: This is a mandatory precaution when working with fluoroborate salts that could theoretically release HF under thermal stress or accidental acidification 2.

  • Inert Atmosphere Setup: Purge a dry Schlenk flask with argon. Causality: While the salt is relatively stable, excluding ambient moisture prevents the gradual, long-term hydrolysis of the B–F bonds during prolonged heating.

  • Reagent Transfer: Weigh out K[ICH₂BF₃] (e.g., 1.0 mmol) and transfer it to the flask. Causality: The compound is light-sensitive; use amber glassware or wrap the flask in aluminum foil to prevent photo-induced homolytic cleavage of the C–I bond .

  • Solvent Addition: Add anhydrous THF or DMF. Validation: The solid should dissolve to form a clear to slightly yellow solution. A profound darkening to deep brown immediately indicates premature iodine release, signaling a compromised reagent.

  • Reaction Execution: Introduce the nucleophile dropwise at 0 °C, then slowly warm to room temperature. Causality: Controlling the exotherm prevents the reaction from reaching the thermal decomposition threshold of the trifluoroborate salt.

  • Quenching (Critical Safety Step): Quench the reaction with a saturated aqueous solution of NaHCO₃. Causality:Never use strong acids (e.g., HCl, H₂SO₄) to quench trifluoroborate reactions. Acidic conditions protonate the fluorines, driving the equilibrium toward the release of toxic HF gas. The mild basicity of NaHCO₃ safely neutralizes the mixture without risking B–F bond cleavage.

  • Waste Segregation: Separate the aqueous and organic layers. Dispose of the aqueous layer in a dedicated "Fluorinated/Halogenated Aqueous Waste" container. Validation: Clear labeling prevents accidental downstream mixing with acidic waste streams, which could generate HF post-disposal.

HandlingWorkflow Step1 1. Safety Verification Check Fume Hood & Ca-Gluconate Step2 2. Inert Atmosphere Purge Flask with Argon Step1->Step2 Step3 3. Reagent Transfer Use Amber Glass (Light-Sensitive) Step2->Step3 Step4 4. Reaction Execution Control Exotherm (0 °C to RT) Step3->Step4 Step5 5. Basic Quench Use NaHCO3 (Avoid Strong Acids) Step4->Step5 Step6 6. Waste Segregation Halogenated Aqueous Waste Step5->Step6

Fig 2. Self-validating safety workflow for handling organotrifluoroborate salts.

Conclusion

Potassium trifluoro(iodomethyl)boranuide is an indispensable building block in modern organic synthesis, offering a highly stable pathway to complex organoboron intermediates. By understanding the mechanistic origins of its toxicity—namely, its mild alkylating properties and the severe risk of HF generation under thermal or acidic stress—scientists can design inherently safe workflows. Respecting these chemical boundaries ensures that drug development and materials research can proceed with both maximum synthetic utility and absolute laboratory safety.

References
  • Darses, S., & Genet, J. P. (2008). "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis." Chemical Reviews, ACS Publications. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Late-Stage Functionalization via Potassium Trifluoro(iodomethyl)boranuide in Suzuki-Miyaura Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Workflows, and Validated Protocols Executive Summary Introducing functionalized meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Workflows, and Validated Protocols

Executive Summary

Introducing functionalized methyl groups (e.g., aminomethylation) onto complex pharmaceutical scaffolds is a frequent bottleneck in drug development. Traditional methods, such as the alkylation of amines with lachrymatory benzyl halides or the reductive amination of aromatic aldehydes, often suffer from chemoselectivity issues and functional group incompatibility[1].

Potassium trifluoro(iodomethyl)boranuide (CAS 888711-47-5), commercially available as a technical grade solid[2], offers a powerful, modular alternative. By exploiting the orthogonal reactivity of its highly electrophilic iodomethyl group and its nucleophilic trifluoroborate moiety, chemists can execute a seamless two-step sequence: an initial SN2 displacement followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling[3]. This guide details the mechanistic nuances, causality-driven protocols, and self-validating workflows required to master this synthetic technology.

Mechanistic Rationale & Reagent Design

The Boronic Acid Problem vs. The Trifluoroborate Solution

Stoichiometric control using traditional boronic acids is notoriously difficult due to their rapid, moisture-dependent equilibrium with cyclic, trimeric anhydrides (boroxines)[4]. By contrast, potassium organotrifluoroborates are robust, monomeric salts. They are highly crystalline, stable to air and moisture, and can be stored indefinitely without special precautions[4]. Crucially, the trifluoroborate moiety is inert to nucleophilic attack, effectively acting as a "protecting group" for the boron center during upstream SN2 transformations[3].

Dual Reactivity and The Zwitterion Revelation

Potassium iodomethyltrifluoroborate acts as a dual-purpose synthon. The SN2 displacement of the iodide by nucleophiles (such as amines) proceeds smoothly to generate functionalized methyltrifluoroborates[4].

Critical Insight: Reinvestigations into the aminomethyl derivatives revealed a vital structural nuance. When amines are used as nucleophiles, the resulting products are not potassium salts, but rather zwitterionic ammoniomethyltrifluoroborates (inner salts)[1]. This structural reassignment is paramount for experimental design: the absence of a potassium counterion drastically alters the solubility profile of the intermediate and dictates the requirement for specific exogenous bases (e.g., Cs2CO3) to drive the transmetalation step during the subsequent Suzuki-Miyaura coupling[1].

Experimental Workflows & Pathway Diagrams

The modularity of this reagent allows for the rapid generation of diverse compound libraries from a single boron precursor.

Pathway A Potassium Iodomethyltrifluoroborate (Electrophile) C Ammoniomethyl- trifluoroborate (Zwitterion) A->C SN2 Reaction (- KI) B Nucleophile (e.g., 2° Amine) B->C E Functionalized Methylarene (Target) C->E Suzuki-Miyaura Coupling D Aryl Halide + Pd Catalyst D->E

Caption: Reaction pathway from iodomethyltrifluoroborate to cross-coupled methylarene.

Workflow Step1 1. SN2 Displacement React iodomethyltrifluoroborate with amine in THF Step2 2. Zwitterion Isolation Filter through hot acetone to remove inorganic salts Step1->Step2 Step3 3. Cross-Coupling Pd-catalyzed reaction with aryl halide & Cs2CO3 Step2->Step3 Step4 4. Target Purification Liquid-liquid extraction & Column Chromatography Step3->Step4

Caption: Four-step experimental workflow for late-stage aminomethylation.

Step-by-Step Methodologies

Protocol A: Synthesis of Zwitterionic Ammoniomethyltrifluoroborates (SN2)

This protocol describes the nucleophilic substitution of the iodomethyl group using a secondary amine.

  • Reaction Setup: In an oven-dried round-bottom flask, suspend potassium trifluoro(iodomethyl)boranuide (1.0 equiv) in anhydrous THF (0.5 M).

  • Reagent Addition: Add the secondary amine (2.5 equiv) dropwise at room temperature.

    • Causality Check: An excess of amine is used to act as both the nucleophile and the acid scavenger for the displaced hydroiodic acid, preventing the degradation of the trifluoroborate group.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 16 hours under a nitrogen atmosphere.

  • Precipitation: Cool the reaction to room temperature. The crude product will precipitate as a solid mass alongside KI salts. Remove the THF in vacuo.

  • Zwitterion Isolation (Self-Validation): Suspend the crude solid in hot acetone and filter.

    • Causality Check: The zwitterionic ammoniomethyltrifluoroborate inner salt is highly soluble in hot acetone, whereas the inorganic KI byproduct and any unreacted potassium salts remain entirely insoluble[1]. This differential solubility provides a self-validating purification step, yielding >95% pure product upon evaporation of the acetone filtrate without the need for chromatography.

  • Analytical Validation: Confirm the integrity of the BF3 group via 19F NMR (expect a distinct multiplet around -140 ppm)[4].

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the isolated zwitterion with an aryl halide.

  • Preparation: In a Schlenk tube, combine the ammoniomethyltrifluoroborate zwitterion (1.2 equiv), aryl bromide (1.0 equiv), Pd(OAc)2 (5 mol %), RuPhos (10 mol %), and Cs2CO3 (3.0 equiv).

    • Causality Check: Because the nucleophile is a zwitterion lacking a potassium counterion, a strong, soluble base like Cs2CO3 is strictly required to activate the boron species and facilitate transmetalation[1].

  • Solvent Addition & Degassing: Add a biphasic solvent mixture of CPME/H2O (10:1, 0.2 M). Degas the mixture via three freeze-pump-thaw cycles.

    • Causality Check: Degassing is mandatory. Oxygen rapidly oxidizes the electron-rich RuPhos ligand and converts the active Pd(0) species to inactive Pd(II), instantly halting the catalytic cycle.

  • Coupling: Heat the sealed tube at 80 °C for 12–24 hours. The biphasic nature of the solvent ensures that both the organic electrophile and the highly polar trifluoroborate remain in interacting phases.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water. The target functionalized methylarene will partition into the organic layer. Purify via standard silica gel flash chromatography.

Quantitative Data & Reaction Scope

The tables below summarize expected yields and optimal conditions based on validated literature parameters for this reagent class.

Table 1: Scope of Nucleophilic Substitution (SN2) on Potassium Iodomethyltrifluoroborate [4]

NucleophileSolventTemp (°C)Time (h)Isolated Yield (%)
MorpholineTHF801692
PiperidineTHF801689
PyrrolidineTHF801695
Sodium methoxideMethanol651285

Table 2: Optimization of Suzuki-Miyaura Cross-Coupling Conditions [1]

Catalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)
Pd(OAc)2 / XPhosK2CO3CPME / H2O80< 45
Pd(dppf)Cl2Cs2CO3THF / H2O8060
Pd(OAc)2 / RuPhos Cs2CO3 CPME / H2O 80 > 95

Note: The superiority of the RuPhos/Cs2CO3 system highlights the necessity of matching a highly active, bulky phosphine ligand with a highly soluble cesium base to overcome the transmetalation energy barrier of the zwitterionic substrate.

References

  • Sigma-Aldrich. "Potassium trifluoro(iodomethyl)borate | 888711-47-5". sigmaaldrich.com.
  • Fisher Scientific. "Potassium (iodomethyl)trifluoroborate, tech. 90% 1 g". fishersci.fi.
  • Molander, G. A., et al. "A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions". nih.gov (PMC).
  • Darses, S., Genet, J.-P. "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis". acs.org (Chemical Reviews).
  • Molander, G. A., et al. "Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates". nih.gov (PMC).

Sources

Application

Application Notes and Protocols for Cyclopropanation Reactions Using Potassium Trifluoro(iodomethyl)boranuide

Introduction: A Stable and Versatile Reagent for Methylene Transfer The construction of cyclopropane rings is a fundamental transformation in organic synthesis, yielding a three-membered carbocyclic motif prevalent in nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Stable and Versatile Reagent for Methylene Transfer

The construction of cyclopropane rings is a fundamental transformation in organic synthesis, yielding a three-membered carbocyclic motif prevalent in numerous natural products, pharmaceuticals, and agrochemicals. Historically, the synthesis of cyclopropanes has often relied on reactive and potentially hazardous reagents such as diazomethane or Simmons-Smith reagents prepared from diiodomethane and a zinc-copper couple.[1] In the quest for more stable, accessible, and functional group tolerant reagents, potassium trifluoro(iodomethyl)boranuide, K[ICH₂BF₃], has emerged as a compelling alternative for methylene transfer reactions.

This guide provides an in-depth technical overview of potassium trifluoro(iodomethyl)boranuide, from its synthesis and handling to its application in palladium-catalyzed cyclopropanation of alkenes. We will delve into the mechanistic underpinnings of this transformation, offering field-proven insights to enable researchers, scientists, and drug development professionals to effectively utilize this versatile reagent.

Reagent Profile: Synthesis and Advantages

Potassium trifluoro(iodomethyl)boranuide is an air- and moisture-stable solid, a significant advantage over many traditional cyclopropanating agents.[2] Its stability allows for indefinite storage under standard laboratory conditions, simplifying handling and experimental setup.[2]

The synthesis of potassium trifluoro(iodomethyl)boranuide is straightforward and can be achieved in high yield. A common method involves the reaction of diiodomethane with n-butyllithium in the presence of a trialkyl borate, followed by treatment with potassium hydrogen fluoride (KHF₂).[2][3] An alternative and often more practical approach involves the halide exchange of the more readily available potassium trifluoro(bromomethyl)boranuide with sodium iodide.[3]

The Palladium-Catalyzed Cyclopropanation: A Mechanistic Overview

The cyclopropanation of alkenes using potassium trifluoro(iodomethyl)boranuide is efficiently catalyzed by palladium(0) complexes. The reaction is believed to proceed through a catalytic cycle involving a palladacyclobutane intermediate.[4]

A plausible catalytic cycle is depicted below:

Palladium-Catalyzed Cyclopropanation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd K[ICH₂BF₃] PdII_intermediate [L_nPd(II)(CH₂I)]⁺[BF₃]⁻ OxAdd->PdII_intermediate Alkene_Coord Alkene Coordination PdII_intermediate->Alkene_Coord + Alkene PdII_alkene_complex [L_nPd(II)(CH₂I)(alkene)]⁺[BF₃]⁻ Alkene_Coord->PdII_alkene_complex Alkene Alkene (R-CH=CH-R') Carbopalladation Carbopalladation PdII_alkene_complex->Carbopalladation Palladacyclobutane Palladacyclobutane Intermediate Carbopalladation->Palladacyclobutane RedElim Reductive Elimination Palladacyclobutane->RedElim RedElim->Pd0 - Cyclopropane Cyclopropane Cyclopropane KICH2BF3 K⁺[ICH₂BF₃]⁻ KI KI

Figure 1. Proposed catalytic cycle for the palladium-catalyzed cyclopropanation.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of potassium trifluoro(iodomethyl)boranuide to form a Pd(II) intermediate.

  • Alkene Coordination: The alkene substrate coordinates to the palladium center.

  • Carbopalladation: Intramolecular insertion of the coordinated alkene into the palladium-methylene bond forms a palladacyclobutane intermediate.[4]

  • Reductive Elimination: The palladacyclobutane undergoes reductive elimination to release the cyclopropane product and regenerate the active Pd(0) catalyst.

This mechanistic pathway, particularly the formation of a palladacyclobutane intermediate, has been invoked in other palladium-catalyzed cyclopropanation reactions.[5] The stereospecificity observed in some palladium-catalyzed cyclopropanations, where the geometry of the starting alkene is retained in the cyclopropane product, is consistent with a concerted reductive elimination from the palladacyclobutane.[4]

Experimental Protocols

Protocol 1: Synthesis of Potassium Trifluoro(iodomethyl)boranuide (from the Bromo-derivative)

This protocol is adapted from the procedure described by Molander and Ham for the synthesis of halomethyltrifluoroborates.[3]

Materials:

  • Potassium trifluoro(bromomethyl)boranuide

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Argon or Nitrogen gas

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask charged with potassium trifluoro(bromomethyl)boranuide (1.0 equiv.), add anhydrous acetone to form a suspension.

  • Add sodium iodide (1.5 equiv.) to the suspension.

  • Place the flask under an inert atmosphere (Argon or Nitrogen).

  • Heat the reaction mixture to reflux with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the sodium bromide precipitate.

  • Concentrate the filtrate under reduced pressure to yield the crude potassium trifluoro(iodomethyl)boranuide.

  • The product can be further purified by recrystallization. The resulting white solid should be stored under an inert atmosphere.

Protocol 2: General Procedure for Palladium-Catalyzed Cyclopropanation of Alkenes

This protocol is a general guideline based on the palladium-catalyzed methylenation described by de Figueiredo, Chen, and coworkers.[1] Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Alkene substrate

  • Potassium trifluoro(iodomethyl)boranuide (K[ICH₂BF₃])

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd(0) precatalyst

  • Tris(tert-butyl)phosphine (P(t-Bu)₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer and heating block

Procedure:

  • To a Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 4-10 mol%).

  • Add the solvent and stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active Pd(0) complex.

  • Add the alkene substrate (1.0 equiv.), potassium trifluoro(iodomethyl)boranuide (1.5-2.0 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropane.

Substrate Scope and Performance

The palladium-catalyzed cyclopropanation using potassium trifluoro(iodomethyl)boranuide has been shown to be effective for a range of alkene substrates. The following table summarizes representative examples based on the work of de Figueiredo, Chen, and coworkers.[1]

EntryAlkene SubstrateProductYield (%)
1Norbornene98
2Styrene85
34-Methylstyrene87
44-Methoxystyrene75
54-Chlorostyrene82
61,1-Diphenylethylene91

Table 1. Palladium-Catalyzed Cyclopropanation of Various Alkenes.[1]

Key Observations and Insights:

  • Strained Alkenes: Norbornene, a strained alkene, undergoes cyclopropanation in excellent yield, highlighting the reactivity of the system.

  • Styrene Derivatives: A variety of substituted styrenes are well-tolerated, including those with both electron-donating and electron-withdrawing groups on the aromatic ring, affording the corresponding aryl-substituted cyclopropanes in good to excellent yields.

  • 1,1-Disubstituted Alkenes: The successful cyclopropanation of 1,1-diphenylethylene demonstrates that the methodology is applicable to more sterically hindered substrates.

Troubleshooting and Optimization

As with any catalytic reaction, optimization of the reaction parameters is often key to achieving high yields and selectivity.

  • Catalyst and Ligand: While Pd(OAc)₂ with P(t-Bu)₃ is a robust system, other Pd(0) sources and phosphine ligands can be screened. The choice of ligand can significantly impact the stability and reactivity of the catalyst.

  • Base: The base plays a crucial role in the reaction, likely facilitating the formation of the active nucleophile or influencing the stability of the catalyst. Screening of different inorganic and organic bases may be beneficial.

  • Solvent and Temperature: The reaction temperature and solvent can affect the reaction rate and catalyst stability. A solvent screen and temperature optimization are recommended for challenging substrates.

Conclusion and Future Outlook

Potassium trifluoro(iodomethyl)boranuide represents a significant advancement in the field of cyclopropanation chemistry. Its stability, ease of handling, and effectiveness in palladium-catalyzed reactions make it a valuable tool for synthetic chemists. The methodology provides a reliable route to a variety of cyclopropane derivatives under relatively mild conditions. Future research in this area may focus on the development of asymmetric variants of this reaction to access enantioenriched cyclopropanes, further expanding the synthetic utility of this promising reagent.

References

  • Molander, G. A.; Ham, J.
  • Renaud, P.; Tappin, N. D. C.; Michalska, W.; Rohrbach, S. Cyclopropanation of Terminal Alkenes via Sequential Atom Transfer Radical Addition/1,3-Elimination. Angew. Chem. Int. Ed.2017, 56 (44), 13860–13863.
  • Molander, G. A.; Gormisky, P. E. Suzuki-Miyaura Coupling Reaction of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. J. Org. Chem.2008, 73 (19), 7481–7485.
  • Denton, J. R.; Sukumaran, D.; Davies, H. M. L. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Org. Lett.2007, 9 (14), 2625–2628.
  • Mao, J.; Bao, M.
  • Molander, G. A.; Ham, J.
  • Chen, Y.; de Figueiredo, R. M.; et al. A Palladium-Catalyzed Methylenation of Olefins Using Halomethylboronate Reagents. Org. Lett.2014, 16 (4), 1148–1151.
  • Wolfe, J. P.; Stambuli, J. P. Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism. Tetrahedron2009, 65 (16), 3211–3221.
  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958, 80 (19), 5323–5324.
  • Molander, G. A.; Bernardi, C. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2002, 67 (24), 8424–8429.
  • Molander, G. A.; Yun, C.-S. Palladium-catalyzed cross-coupling of stereospecific potassium cyclopropyl trifluoroborates with aryl bromides. Org. Lett.2004, 6 (3), 357–360.
  • Molander, G. A.; Petrillo, D. E. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Tetrahedron Lett.2007, 48 (43), 7639–7642.
  • de Meijere, A.; von Zezschwitz, P. Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH, 2004.
  • Kudo, F.; Chen, Y.; de Figueiredo, R. M. A Palladium-Catalyzed Methylenation of Olefins Using Halomethylboronate Reagents. Org. Lett.2014, 16 (4), 1148–1151.
  • Molander, G. A.; Brown, A. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. J. Org. Chem.2006, 71 (25), 9681–9686.
  • Molander, G. A.; Fumagalli, T. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. J. Org. Chem.2006, 71 (15), 5743–5747.
  • Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. Chem. Rev.2008, 108 (1), 288–325.
  • Nájera, C.; Alacid, E. General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates. J. Org. Chem.2009, 74 (21), 8191–8195.
  • de Figueiredo, R. M.; Chen, Y.; et al. A Palladium-Catalyzed Methylenation of Olefins Using Halomethylboronate Reagents. Org. Lett.2014, 16 (4), 1148–1151.

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yields with potassium;trifluoro(iodomethyl)boranuide

Technical Support Center: Potassium Trifluoro(iodomethyl)boranuide ( K[ICH2​BF3​] ) Welcome to the Technical Support Center for potassium trifluoro(iodomethyl)boranuide. This guide is designed for researchers and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Potassium Trifluoro(iodomethyl)boranuide ( K[ICH2​BF3​] )

Welcome to the Technical Support Center for potassium trifluoro(iodomethyl)boranuide. This guide is designed for researchers and drug development professionals seeking to optimize reaction yields, troubleshoot synthesis bottlenecks, and implement advanced cross-coupling methodologies using this highly versatile reagent.

Reagent Foundations & Stability

Q: Why should I use potassium trifluoro(iodomethyl)boranuide instead of the corresponding boronic acid for early-stage functionalization? A: Tricoordinate boronic acids possess a vacant p-orbital, making them highly sensitive to1[1]. This inherent electrophilicity at the boron center limits their utility in multi-step syntheses. Potassium organotrifluoroborates, however, are tetracoordinate. The absence of an empty p-orbital renders the carbon-boron bond mechanistically inert to many nucleophilic reagents[1]. This allows K[ICH2​BF3​] to act exclusively as a carbon-centered electrophile, enabling the robust synthesis of complex functionalized borates without degrading the boron moiety[1].

Q: How should I store K[ICH2​BF3​] to maintain its chemical integrity? A: While potassium organotrifluoroborates are generally air- and moisture-stable, the iodomethyl derivative is 2[2]. It must be stored at room temperature in a dry, dark, and well-ventilated desiccator to prevent photolytic degradation of the carbon-iodine bond[2].

Troubleshooting Synthesis: The Finkelstein Advantage

Q: I am synthesizing K[ICH2​BF3​] directly from diiodomethane, but my yields are inconsistent and the precursor is expensive. How can I improve this? A: Direct synthesis from diiodomethane via in situ reaction with n -BuLi and trialkyl borates typically yields around 3[3]. However, diiodomethane is relatively unstable and costly, making this route less desirable[3]. A highly recommended, self-validating alternative is a two-step procedure: first synthesize potassium bromomethyltrifluoroborate ( K[BrCH2​BF3​] ) from dibromomethane, then perform a Finkelstein-type halide exchange using Sodium Iodide (NaI) in acetone[3].

Protocol 1: Two-Step Synthesis of K[ICH2​BF3​] via Halide Exchange
  • Borylation & Lithiation: In a dry flask under a nitrogen atmosphere, combine dibromomethane (25 mmol) and triisopropyl borate (0.9 equiv) in THF at -78 °C. Add n -BuLi (0.85 equiv) dropwise and stir for 1 hour[3].

  • Fluorination: Quench the reaction mixture with an aqueous solution of KHF2​ (2.5 equiv in 10 mL H2​O ). Remove the solvent under high vacuum and recrystallize to isolate K[BrCH2​BF3​] (88% yield)[3].

  • Halide Exchange (The Causal Step): Dissolve the K[BrCH2​BF3​] in acetone, add an excess of NaI, and stir at room temperature[3].

  • Isolation: Filter the resulting salts, concentrate the filtrate, and recrystallize to yield K[ICH2​BF3​] (96% yield)[3].

Expert Insight: This protocol operates as a self-validating system. The precipitation of sodium bromide ( NaBr ) from acetone visually confirms the progress of the halide exchange and thermodynamically drives the reaction to completion, ensuring high-purity K[ICH2​BF3​] without the need for complex chromatography.

Yield Optimization in Nucleophilic Substitutions

Q: During nucleophilic substitution of K[ICH2​BF3​] , I am having trouble purifying the final functionalized trifluoroborate. Unreacted starting material remains. What is the mechanistic cause and solution? A: The physical properties (solubility, polarity) of unreacted K[ICH2​BF3​] are nearly identical to those of the product trifluoroborate salts, making separation by crystallization or precipitation extremely 4[4]. The causality of this issue lies in reaction stoichiometry rather than workup technique. To resolve this, you must force the complete consumption of K[ICH2​BF3​] by using an excess of the nucleophile (typically 3 equivalents)[4]. By intentionally adding a 3-fold excess, the system becomes self-validating: complete consumption of the limiting reagent ( K[ICH2​BF3​] ) is guaranteed, shifting the purification burden from separating two identical boron salts to simply washing away the highly soluble unreacted organic nucleophile with organic solvents like diethyl ether[4].

Quantitative Data: Substitution Yields via Stoichiometric Forcing
NucleophileProductYield (%)Causal Factor for Yield
Sodium Iodide (NaI) Potassium iodomethyltrifluoroborate96% NaBr precipitation drives equilibrium[3]
Malononitrile anion (NaH) Potassium 2,2-dicyanoethyltrifluoroborate92%3 equiv. nucleophile prevents co-precipitation[1]
Lithium arylthiolates Potassium thiomethyltrifluoroborates71–73%Complete conversion allows simple ether wash[5]

Advanced Workflows: Photoredox/Nickel Dual Catalysis

Q: How can I utilize potassium thiomethyltrifluoroborates derived from K[ICH2​BF3​] in cross-coupling reactions? A: Potassium thiomethyltrifluoroborates are excellent substrates for photoredox/nickel dual catalytic cross-coupling with aryl bromides to form structurally diverse 5[5].

Protocol 2: Synthesis and Cross-Coupling of Thiomethyltrifluoroborates
  • Thiolate Generation: Dissolve the appropriate thiol (3 equiv) in anhydrous THF. Add lithium hexamethyldisilazide (LiHMDS, 3 equiv) dropwise at room temperature. Stir for 15 minutes[5].

  • Substitution: Add K[ICH2​BF3​] (1 equiv) as a solid in one portion. Monitor the substitution via 19F NMR[5].

  • Quenching: Once consumed, cool to 0 °C and quench with 3.0 M aqueous KHF2​ (3 equiv) to ensure counterion homogeneity[5]. Isolate the potassium thiomethyltrifluoroborate.

  • Dual Catalysis: Combine the thiomethyltrifluoroborate, an aryl bromide, a Nickel precatalyst, and an Iridium photocatalyst (e.g., [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ ) in a degassed solvent[5].

  • Irradiation: Irradiate the mixture with blue LEDs ( λmax​∼460 nm) at room temperature to afford the functionalized thioether[5].

Process Visualization

G A Dibromomethane + B(OiPr)3 B n-BuLi (-78°C) then KHF2 A->B C K[BrCH2BF3] Intermediate B->C D NaI, Acetone (Finkelstein) C->D E K[ICH2BF3] 96% Yield D->E F Excess Nucleophile (e.g., Thiolates) E->F G Functionalized Organotrifluoroborate F->G

Workflow for the high-yield synthesis and functionalization of K[ICH2BF3].

References

  • Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates Organic Letters - ACS Public
  • Photoredox/Nickel Dual Catalytic Cross-Coupling of Potassium Thiomethyltrifluoroborates with Aryl and Heteroaryl Bromides The Journal of Organic Chemistry - ACS Public
  • Facile Synthesis of Highly Functionalized Ethyltrifluorobor
  • Potassium (Iodomethyl)trifluoroborate 98.0+%, TCI America Fisher Scientific

Sources

Optimization

troubleshooting decomposition issues of potassium;trifluoro(iodomethyl)boranuide

Welcome to the technical support center for potassium trifluoro(iodomethyl)boranuide (CAS 888711-47-5). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for potassium trifluoro(iodomethyl)boranuide (CAS 888711-47-5). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the handling, storage, and use of this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is potassium trifluoro(iodomethyl)boranuide and what are its primary applications?

Potassium trifluoro(iodomethyl)boranuide, with the chemical formula CH₂BF₃IK, is a bench-stable organotrifluoroborate salt. Organotrifluoroborates are valued as stable and versatile surrogates for boronic acids in a variety of chemical transformations. Its primary application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it serves as a nucleophilic source for the iodomethyl group.[1][2] This reagent is particularly useful in medicinal chemistry and drug development for the introduction of the iodomethyl functionality into complex molecules.[3][4]

Q2: How should I properly store and handle potassium trifluoro(iodomethyl)boranuide?

Proper storage and handling are critical to maintain the integrity of the reagent. It is a solid that should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from moisture and light.[5][6] For long-term storage, refrigeration at 4°C is recommended. Always handle the compound in a well-ventilated area or under a fume hood.[5][7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as it can cause skin and eye irritation.[8]

Q3: Is this reagent stable to air and moisture?

Potassium organotrifluoroborates are known for their enhanced stability compared to their boronic acid counterparts.[2][9][10] They are generally stable to air and moisture for extended periods, making them convenient to handle.[2][9] However, prolonged exposure to moisture should be avoided as it can lead to slow hydrolysis and decomposition. It is best practice to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions to ensure optimal results.[11]

Q4: What are the signs of decomposition?

Visual signs of decomposition can include a change in color from its typical white to pale brown appearance, clumping of the solid (indicating moisture absorption), or a noticeable change in its solubility characteristics.[6] In terms of reaction performance, decreased yields, the formation of unexpected byproducts, or a complete failure of the reaction are strong indicators that the reagent may have degraded.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with potassium trifluoro(iodomethyl)boranuide.

Issue 1: Low or No Yield in Cross-Coupling Reactions

One of the most common issues is a lower-than-expected or complete lack of product formation in a cross-coupling reaction.

Potential Causes & Solutions

Cause Explanation Troubleshooting Steps
Reagent Decomposition The reagent may have degraded due to improper storage or handling, leading to a lower concentration of the active species.1. Verify Storage: Confirm that the reagent has been stored in a cool, dry place, away from light and moisture.[5][6] 2. Use a Fresh Batch: If decomposition is suspected, use a fresh, unopened container of the reagent. 3. Handle Under Inert Gas: For subsequent reactions, handle the reagent under a nitrogen or argon atmosphere to minimize exposure to air and moisture.[11]
Suboptimal Reaction Conditions Cross-coupling reactions are sensitive to various parameters, including the catalyst, ligand, base, and solvent system.1. Catalyst/Ligand Choice: Ensure you are using an appropriate palladium catalyst and ligand system. For challenging couplings, consider using more advanced ligand systems.[1] 2. Base Selection: The choice and amount of base are critical. Cesium carbonate (Cs₂CO₃) is often effective for organotrifluoroborate couplings.[1] 3. Solvent System: A mixture of an organic solvent and water (e.g., THF/H₂O or Toluene/H₂O) is typically required to facilitate the reaction.[1][12] 4. Temperature: Ensure the reaction is being run at the optimal temperature as specified in the literature protocol for your specific substrates.
Poor Quality of Other Reagents The quality of your aryl halide, catalyst, ligand, base, or solvent can significantly impact the reaction outcome.1. Aryl Halide Purity: Ensure your coupling partner is pure. 2. Solvent Purity: Use dry, degassed solvents to avoid quenching the catalyst and other reactive species. 3. Catalyst Activity: Use a fresh, active catalyst. Palladium catalysts can degrade over time.

Troubleshooting Workflow for Low/No Yield

Workflow for diagnosing low reaction yields.

Issue 2: Formation of Homocoupling and Other Byproducts

The appearance of significant amounts of homocoupled products (dimers of your aryl halide or the iodomethyl group) or other unidentifiable byproducts can be problematic.

Potential Causes & Solutions

Cause Explanation Troubleshooting Steps
Reaction Rate Mismatch If the transmetalation step is slow relative to other catalytic pathways, side reactions like homocoupling can become more prevalent.1. Adjust Catalyst/Ligand Ratio: A higher ligand-to-metal ratio can sometimes suppress side reactions. 2. Change Ligand: Some ligands are more effective at promoting the desired cross-coupling pathway and minimizing side reactions.
Presence of Oxygen Trace amounts of oxygen can lead to the oxidative homocoupling of organoboron reagents.1. Degas Solvents Thoroughly: Use a robust degassing method such as freeze-pump-thaw or sparging with an inert gas for an extended period. 2. Maintain Inert Atmosphere: Ensure your reaction vessel is well-sealed and maintained under a positive pressure of nitrogen or argon throughout the reaction.
Decomposition During Reaction The reagent may be decomposing under the reaction conditions, leading to the formation of reactive intermediates that result in byproducts.1. Lower Reaction Temperature: If the reaction is being run at an elevated temperature, consider if a lower temperature could still be effective while minimizing decomposition. The reagent is known to decompose at high temperatures. 2. Shorter Reaction Times: If the reaction goes to completion quickly, avoid unnecessarily long reaction times which can increase the likelihood of byproduct formation.

Decomposition Pathway Leading to Byproducts

G Reagent K⁺ [ICH₂BF₃]⁻ Heat Heat/ Adverse Conditions Reagent->Heat Decomposition Catalytic_Cycle Pd Catalytic Cycle Reagent->Catalytic_Cycle Desired Pathway Decomposed_Fragments Decomposed Fragments Heat->Decomposed_Fragments Byproducts Homocoupled Products & Other Byproducts Decomposed_Fragments->Byproducts Desired_Product Desired Cross-Coupled Product Catalytic_Cycle->Desired_Product

Sources

Troubleshooting

preventing side reactions when using potassium;trifluoro(iodomethyl)boranuide

Technical Support Center: Potassium Trifluoro(iodomethyl)boranuide ( K[ICH2​BF3​] ) Troubleshooting Guides & Expert FAQs Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Potassium Trifluoro(iodomethyl)boranuide ( K[ICH2​BF3​] )

Troubleshooting Guides & Expert FAQs

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting experiments involving potassium trifluoro(iodomethyl)boranuide (also known as potassium iodomethyltrifluoroborate). While this tetracoordinate boron salt is celebrated for its air and moisture stability compared to tricoordinate boronic acids[1], its unique reactivity at both the carbon-iodine bond and the carbon-boron bond can lead to undesired side reactions if reaction conditions are not rigorously controlled.

Section 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: During my photoredox/nickel dual catalytic cross-coupling, I am observing massive protodeboronation instead of the desired product. Why is this happening, and how do I stop it? Causality: Protodeboronation is the premature cleavage of the C−B bond, releasing the alkyl group (often as a methyl derivative) before transmetalation can occur. In the case of K[ICH2​BF3​] , the presence of protic solvents or hygroscopic bases (like K2​HPO4​ or K3​PO4​ ) facilitates the protonation of the transient organometallic intermediate[2]. The basic environment accelerates the hydrolysis of the BF3​ moiety or directly attacks the C−B bond. Solution: You must eliminate proton sources and switch to a non-nucleophilic, anhydrous base. Replacing K2​HPO4​ with anhydrous Cesium Carbonate ( Cs2​CO3​ ) and using rigorously degassed, anhydrous N-methyl-2-pyrrolidinone (NMP) instead of THF/water mixtures significantly suppresses the protodeboronation pathway[2].

Q2: I am trying to synthesize a functionalized trifluoroborate via nucleophilic substitution of the iodine atom, but my final product is contaminated with unreacted K[ICH2​BF3​] . How can I separate them? Causality: You cannot easily separate them. Both the starting material ( K[ICH2​BF3​] ) and the product (e.g., a thiomethyl- or aminomethyltrifluoroborate) are highly polar salts with nearly identical solubility profiles. They will both co-precipitate in standard acetone/ether workups[3]. Solution: The reaction must be driven to absolute completion. Do not use a 1:1 stoichiometry. Employ an excess of the nucleophile (at least 2.0 to 3.0 equivalents). For example, when reacting with thiols or amines, use 3 equivalents of the nucleophile to ensure total consumption of the iodomethyl starting material[2],[4].

Q3: My "Diverted Heck" cyclopropanation/cyclopentenation reaction is failing, and GC-MS shows rapid decomposition of the boron reagent. What is going wrong? Causality: In palladium-catalyzed "diverted Heck" reactions, the standard conditions often employ alcoholic solvents and bases. Alkylboronic derivatives are highly sensitive to these conditions, leading to rapid protodeboronation in a matter of minutes[5]. Solution: Avoid reducing alcohols (like isopropanol or ethylene glycol) and strong bases if possible. If the boron reagent continues to decompose, consider adding Cesium Fluoride ( CsF ) to stabilize the boron species, or ensure the system is strictly anhydrous[5].

Section 2: Visualizing the Reaction Pathways

To understand how to prevent side reactions, we must visualize the divergence between the productive cross-coupling cycle and the parasitic protodeboronation pathway.

ReactionPathway K_Salt K[ICH2BF3] Starting Material Intermediate Pd/Ni-CH2BF3K Intermediate K_Salt->Intermediate Oxidative Addition & Transmetalation Desired Cross-Coupled Product Intermediate->Desired Reductive Elimination (Anhydrous NMP, Cs2CO3) Side Protodeboronation Side Product Intermediate->Side Protic Solvents or Strong Base

Figure 1: Mechanistic divergence in transition-metal catalysis showing the protodeboronation side reaction.

Troubleshooting Start Issue: Low Yield with K[ICH2BF3] Check1 Is Protodeboronation Observed? (NMR/GC) Start->Check1 Path1_Yes Switch Base to Cs2CO3 & Use Anhydrous NMP Check1->Path1_Yes Yes Check2 Is Unreacted K[ICH2BF3] Remaining? Check1->Check2 No Path2_Yes Increase Nucleophile Equivalents (>2.0 eq) Check2->Path2_Yes Yes Path2_No Check for Homocoupling or Radical Quenching Check2->Path2_No No

Figure 2: Logical troubleshooting workflow for optimizing K[ICH2BF3] reactions.

Section 3: Quantitative Data & Condition Optimization

The table below summarizes the causality of reaction conditions on the yield of the desired cross-coupled product versus the protodeboronation side product. This data is synthesized from standard optimization matrices in photoredox/nickel dual catalysis[2].

Solvent SystemBase UsedAdditive/ConditionProtodeboronation (%)Desired Product Yield (%)Conclusion / Action
THF / H2​O K2​HPO4​ Room Temp, 24h> 50% < 30%Avoid. Protic environment destroys the C-B bond.
Methanol K2​CO3​ Room Temp, 24h> 80% TraceAvoid. Alcohols act as rapid proton donors.
Anhydrous THF Cs2​CO3​ Strict inert atmosphere~ 20%~ 55%Moderate. Better, but solubility of the salt is low.
Anhydrous NMP Cs2​CO3​ Strict inert atmosphere < 10% 70 - 85% Optimal. NMP solvates the salt; Cs2​CO3​ is non-nucleophilic.
Section 4: Self-Validating Experimental Protocol

To ensure reproducibility and trust in your workflow, use the following self-validating protocol for the Nucleophilic Substitution of K[ICH2​BF3​] to synthesize Thiomethyltrifluoroborates . This protocol incorporates built-in analytical checkpoints to prevent the carry-over of unreacted starting materials[2],[4].

Step-by-Step Methodology:

  • Preparation of the Nucleophile (3.0 Equivalents):

    • In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the appropriate thiol (6.0 mmol, 3.0 equiv) in anhydrous tetrahydrofuran (THF, 10 mL).

    • Causality Check: Using 3.0 equivalents is mandatory. Lower equivalents will result in an inseparable mixture of the product and K[ICH2​BF3​] .

  • Deprotonation:

    • Add a solution of lithium hexamethyldisilazide (LiHMDS) (6.0 mmol, 3.0 equiv, 1 M in THF) dropwise at room temperature. Stir for 15 minutes.

  • Addition of the Boron Reagent:

    • Add potassium trifluoro(iodomethyl)boranuide ( K[ICH2​BF3​] ) (2.0 mmol, 1.0 equiv) as a solid in one single portion.

    • Stir the resulting solution at room temperature.

  • Validation Checkpoint ( 19F NMR Monitoring):

    • Self-Validation: Do not proceed to workup blindly. Take a 0.1 mL aliquot, dilute in acetone- d6​ , and acquire a 19F NMR spectrum.

    • Success Criteria: The starting material exhibits a specific multiplet near −140 ppm. The reaction is complete only when this signal completely disappears and is replaced by the product signal (typically shifted upfield).

  • Quenching and Counterion Homogenization:

    • Once complete, quench the reaction with a saturated aqueous solution of Potassium Hydrogen Fluoride ( KHF2​ ) (1 mL).

    • Causality Check: The addition of KHF2​ ensures that any transient tricoordinate boron species generated during the reaction are converted back into the stable trifluoroborate potassium salt, maintaining counterion homogeneity[4].

  • Isolation:

    • Remove the THF under reduced pressure. Extract the aqueous layer with a polar organic solvent (if applicable) or precipitate the salt directly by adding cold diethyl ether to the concentrated residue. Filter and dry under high vacuum.

References
  • Molander, G. A., et al. "Photoredox/Nickel Dual Catalytic Cross-Coupling of Potassium Thiomethyltrifluoroborates with Aryl and Heteroaryl Bromides." The Journal of Organic Chemistry - ACS Publications, 2021. URL:[Link]

  • Molander, G. A., et al. "Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates." Organic Letters - ACS Publications, 2006. URL:[Link]

  • Darses, S., & Genet, J.-P. "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis." Chemical Reviews - ACS Publications, 2007. URL:[Link]

  • Böhm, P. "Development of the 'Diverted Heck' Reaction for the Synthesis of Five-Membered Rings." ETH Zurich Research Collection, 2021. URL:[Link]

Sources

Optimization

purification techniques for synthesized potassium;trifluoro(iodomethyl)boranuide

Technical Support Center: Potassium Trifluoro(iodomethyl)boranuide ( K[ICH2​BF3​] ) Welcome to the Technical Support Center for Potassium Trifluoro(iodomethyl)boranuide (also known as potassium iodomethyltrifluoroborate)...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Potassium Trifluoro(iodomethyl)boranuide ( K[ICH2​BF3​] )

Welcome to the Technical Support Center for Potassium Trifluoro(iodomethyl)boranuide (also known as potassium iodomethyltrifluoroborate). As a highly versatile, bench-stable organotrifluoroborate reagent, this compound serves as a critical linchpin in Suzuki-Miyaura cross-coupling reactions and direct nucleophilic substitutions to generate functionalized alkyltrifluoroborates.

This guide provides application scientists and drug development professionals with field-proven purification protocols, causality-driven troubleshooting, and analytical benchmarks to ensure high-fidelity synthesis.

Core Workflow: Synthesis & Purification

G N1 Starting Material K[BrCH₂BF₃] N2 Substitution NaI / Acetone N1->N2 N3 Filtration Remove NaBr N2->N3 N4 Crystallization Add Et₂O N3->N4 N5 Pure Product K[ICH₂BF₃] N4->N5

Workflow for the synthesis and purification of K[ICH2BF3] via halogen exchange.

Part 1: Self-Validating Experimental Protocol

Mechanistic Context: While direct synthesis from diiodomethane is possible, it is costly and suffers from reagent instability. The industry standard is a Finkelstein-type halogen exchange starting from potassium (bromomethyl)trifluoroborate ( K[BrCH2​BF3​] ) and sodium iodide (NaI) . The purification relies entirely on differential solubility, intentionally avoiding degradative chromatographic techniques.

Step-by-Step Methodology:

  • Reaction Setup: Suspend K[BrCH2​BF3​] (1.0 equiv) and anhydrous NaI (1.2 equiv) in strictly anhydrous acetone (typically 0.5 M relative to the borate).

    • Causality: Acetone is the optimal solvent because both starting materials are highly soluble, but the byproduct (NaBr) is highly insoluble. This differential solubility drives the equilibrium forward.

  • Halogen Exchange: Stir the mixture at room temperature for 12–24 hours.

    • Self-Validation: The initially clear or slightly hazy solution will become a thick, cloudy suspension as NaBr precipitates, visually confirming reaction progress.

  • Primary Filtration: Filter the suspension through a tightly packed pad of Celite to remove the insoluble NaBr. Wash the pad with a minimal amount of cold acetone.

  • Crystallization (Purification): Concentrate the combined acetone filtrate under reduced pressure to approximately one-third of its original volume. Slowly add cold diethyl ether ( Et2​O ) dropwise to the concentrated solution while stirring vigorously until a white precipitate forms.

    • Causality: K[ICH2​BF3​] is insoluble in non-polar solvents like ether, whereas residual iodine species and minor organic impurities remain dissolved in the binary solvent system.

  • Secondary Filtration: Collect the white crystalline solid by vacuum filtration. Wash the filter cake extensively with cold diethyl ether to strip away any residual NaI.

  • Drying: Dry the solid under high vacuum for 4–6 hours to afford pure K[ICH2​BF3​] .

Part 2: Troubleshooting Guide

Q: My isolated K[ICH2​BF3​] is contaminated with inorganic salts (e.g., NaBr or unreacted NaI). How do I remove them? A: This is a classic differential solubility failure. If your acetone is not strictly anhydrous, trace water will solubilize NaBr, allowing it to pass through the Celite pad during filtration.

  • Solution: Redissolve your crude product in hot, anhydrous acetonitrile or absolute acetone. Filter immediately through a 0.2 μ m PTFE syringe filter or a fine glass frit to remove the now-insoluble inorganic contaminants, and recrystallize by adding diethyl ether.

Q: I observe significant deborylation or a loss of the trifluoroborate group during purification. What causes this? A: Potassium organotrifluoroborates are generally robust, but they are susceptible to hydrolysis under highly acidic conditions or upon prolonged exposure to the acidic silanol groups on silica gel .

  • Solution: Never purify K[ICH2​BF3​] via column chromatography. Rely exclusively on the crystallization techniques described above. If hydrolysis has occurred, you will observe free boronic acid peaks in your 11B NMR (shifting from the expected ~4.5 ppm for the trifluoroborate to ~30 ppm for the boronic acid).

Q: The halogen exchange reaction is incomplete, leaving a mixture of bromo- and iodo-derivatives. How can I drive it to completion? A: The Finkelstein exchange is an equilibrium reaction driven entirely by the precipitation of NaBr. If the reaction stalls, it is likely due to insufficient NaI or a solvent volume that is too high, which prevents NaBr from crashing out.

  • Solution: Ensure a slight excess of NaI (1.2–1.5 equiv) is used and keep the acetone volume concentrated. If starting materials contain moisture, dry them under vacuum with P2​O5​ prior to the reaction.

Part 3: Frequently Asked Questions (FAQs)

Q: How should I store synthesized K[ICH2​BF3​] ? A: Potassium organotrifluoroborates are exceptionally stable compared to their boronic acid counterparts . Store the white solid in a sealed desiccator at room temperature or 4°C. It can be stored indefinitely as long as it is protected from atmospheric moisture, which can slowly induce hydrolysis over a period of months.

Q: Can I scale this purification up to a multi-gram or kilogram level? A: Yes. The precipitation-based purification is highly scalable and favored in process chemistry. For larger scales, mechanical overhead stirring is mandatory during the ether addition to prevent the product from crashing out as large, impure clumps. Ensure the ether is added via an addition funnel to promote the formation of a fine, pure crystalline powder.

Part 4: Quantitative Data & Analytical Benchmarks

Compare your synthesized batch against these standard analytical benchmarks to self-validate the purity of your K[ICH2​BF3​] before proceeding to downstream cross-coupling workflows.

ParameterExpected Value / ObservationDiagnostic Significance
Appearance White crystalline solidDiscoloration (yellowing) indicates free iodine or degraded NaI.
Typical Yield 89% – 96%Yields <80% suggest product loss due to excessive acetone during the ether precipitation step.
19F NMR ~ -141.0 ppm (quartet/broad)Confirms the integrity of the −BF3​ group.
11B NMR ~ 4.5 ppm (quartet/broad)Confirms the tetrahedral borate species. A shift to >25 ppm indicates hydrolysis to boronic acid.
Solubility Soluble in Acetone, MeCN, H2​O ; Insoluble in Et2​O , HexaneDictates the binary solvent system (Acetone/ Et2​O ) used for crystallization.
References
  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. URL:[Link]

  • Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. URL:[Link]

Troubleshooting

Technical Support Center: Minimizing Deborylation in K[ICH₂BF₃] Workflows

As a Senior Application Scientist, I frequently encounter researchers struggling with the premature loss of the trifluoroborate group when utilizing potassium trifluoro(iodomethyl)boranuide ( K[ICH2​BF3​] ). This reagent...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the premature loss of the trifluoroborate group when utilizing potassium trifluoro(iodomethyl)boranuide ( K[ICH2​BF3​] ). This reagent is a highly versatile C1 building block, prized for its ability to undergo nucleophilic substitution to generate functionalized alkyltrifluoroborates that are stable to air and moisture (1)[1]. These derivatives are subsequently deployed in Suzuki-Miyaura cross-couplings (SMCC) and photoredox-mediated radical reactions.

However, deborylation —the undesired cleavage of the C–B bond—is a ubiquitous failure mode. This guide is designed to dissect the causality behind deborylation and provide self-validating protocols to eliminate it from your workflows.

Part 1: The Causality of Deborylation (Mechanistic Insights)

To troubleshoot deborylation, we must first understand the specific mechanistic failure occurring in your reaction environment:

  • Base-Catalyzed Protodeborylation in SMCC: During cross-coupling, the trifluoroborate group must hydrolyze to a reactive boronate to undergo transmetalation. If the palladium catalytic cycle is slow, this electron-rich boronate intermediate is exposed to basic, protic conditions for too long. This induces a base-catalyzed C–B bond cleavage, generating a protonated byproduct (e.g., CH3​I or Nu−CH3​ ) and destroying your starting material (2)[2].

  • Radical Over-Oxidation in Photoredox Catalysis: K[ICH2​BF3​] derivatives generate carbon-centered radicals via Single Electron Transfer (SET). If the subsequent capture of this radical by the nickel co-catalyst is rate-limiting, the radical will undergo undesired hydrogen atom transfer (HAT) from the solvent or over-oxidation, resulting in deborylated waste (3)[3].

  • Nucleophilic Attack at Boron: During the synthesis of K[Nu−CH2​BF3​] via substitution, overly hard or basic nucleophiles can attack the boron center or promote elimination, stripping the −BF3​K group instead of displacing the iodide[1].

Part 2: Troubleshooting FAQs

Q1: I am seeing massive protodeborylation (methylated byproducts) during my Suzuki coupling with a K[ICH2​BF3​] derivative. How do I fix this? A1: The root cause is an imbalance between the rate of transmetalation and the rate of boronate hydrolysis. Solution: Shift to milder bases and strictly controlled solvent systems. Avoid harsh bases like NaOH or KOtBu , which aggressively promote C-B cleavage[2]. Instead, use Cs2​CO3​ or K3​PO4​ . Crucially, employ highly active, bulky phosphine ligands (like RuPhos or XPhos) to accelerate the palladium catalytic cycle. This ensures the boronate is consumed by transmetalation faster than it can protodeborylate (4)[4].

Q2: During photoredox/Ni dual catalysis, my trifluoroborate radical source is degrading into deborylated mass peaks. What is the root cause? A2: Your radical intermediate is not being captured efficiently by the nickel cycle. Solution: Ensure strict deoxygenation (freeze-pump-thaw), as O2​ rapidly quenches alkyl radicals. Second, verify the redox potential of your photocatalyst. Using an overly strong oxidant causes over-oxidation of the radical intermediate. Utilizing [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ provides the precise electrochemical window needed for K[ICH2​BF3​] derivatives without inducing over-oxidation[3].

Q3: I'm trying to synthesize a novel K[Nu−CH2​BF3​] salt by displacing the iodide in K[ICH2​BF3​] , but I'm losing the BF3​K group entirely. A3: Your nucleophile is likely acting as a hard base. Solution: Pre-form the nucleophile using a non-nucleophilic base like LiHMDS at room temperature before introducing K[ICH2​BF3​] . This prevents excess free base from attacking the boron center. Limit reaction times and monitor via 19F NMR[3].

Part 3: Quantitative Data on Deborylation

The choice of base and ligand dictates the kinetic race between productive transmetalation and destructive protodeborylation. The table below summarizes these quantitative relationships based on pharma-relevant SMCC datasets[4].

Base / Solvent SystemLigandTransmetalation RateProtodeborylation RiskTypical Yield
NaOH / MeOH PPh3​ SlowHigh (>60%) < 30%
KOtBu / CH3​CN PCy3​ ModerateHigh (>65%) 20 - 40%
K3​PO4​ / Toluene: H2​O XPhosFastLow (<10%)70 - 85%
Cs2​CO3​ / THF: H2​O RuPhosVery FastVery Low (<5%)> 85%

Part 4: Visual Workflows

Protodeborylation cluster_0 Productive Cross-Coupling cluster_1 Protodeborylation Pathway SM K[ICH2BF3] Derivative (R-CH2-BF3K) TM Rapid Transmetalation [Pd]-R' SM->TM Mild Base (Cs2CO3) Optimized Ligand Hydro Boronate Hydrolysis [R-CH2-B(OH)3]- SM->Hydro Slow Catalysis Prod Desired Product (R-CH2-R') TM->Prod Reductive Elimination Byprod Deborylated Arene/Alkane (R-CH3) Hydro->Byprod Cleavage via Protic Solvent Conditions Harsh Bases (NaOH, KOtBu) High Temp / H2O Conditions->Hydro Accelerates

Mechanistic divergence between productive cross-coupling and base-catalyzed protodeborylation.

Photoredox SM K[ICH2BF3] + Ir/Ru Photocatalyst Radical Alkyl Radical Intermediate (•CH2BF3K / •CH2Nu) SM->Radical Visible Light + SET Ni Ni-Catalytic Cycle (Rapid Radical Capture) Radical->Ni Efficient Turnover OverOx Over-Oxidation / H-Abstraction Radical->OverOx Slow Ni Capture Prod Cross-Coupled Product Ni->Prod DeBoryl Deborylated / Quenched Byproducts OverOx->DeBoryl

Photoredox radical generation from K[ICH2BF3] and competing deborylation degradation pathways.

Part 5: Self-Validating Experimental Protocols

Protocol A: Synthesis of Potassium Thiomethyltrifluoroborates (Minimizing Base-Induced Deborylation)

Causality Focus: Using LiHMDS ensures quantitative deprotonation of the thiol without leaving residual hard base that could attack the −BF3​K group[3].

  • Preparation: In a flame-dried 100 mL round-bottom flask under N2​ , dissolve the appropriate thiol (6.0 mmol, 3.0 equiv) in anhydrous THF (10 mL).

  • Deprotonation: Add a solution of Lithium hexamethyldisilazide (LiHMDS) (6.0 mmol, 3.0 equiv, 1 M in THF) dropwise at room temperature. Stir for 15 minutes to form the thiolate.

  • Substitution: Add K[ICH2​BF3​] (2.0 mmol, 1.0 equiv) as a solid in one single portion.

  • Validation/Monitoring: Stir at room temperature and monitor via 19F NMR. The starting material exhibits a distinct multiplet, which shifts upon successful substitution. The absence of a singlet near −130 ppm confirms no free fluoride (a sign of deborylation) is forming.

  • Isolation: Concentrate in vacuo, wash with non-polar solvents to remove excess thiol, and recrystallize.

Protocol B: Photoredox/Ni Dual Catalytic Cross-Coupling of K[Nu-CH₂BF₃]

Causality Focus: Strict stoichiometric control and degassing prevent radical quenching and over-oxidation[3].

  • Reaction Setup: To a borosilicate vial, add the synthesized potassium thiomethyltrifluoroborate (0.50 mmol), aryl bromide (0.50 mmol), [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (0.01 mmol, 2 mol%), NiCl2​⋅dme (0.025 mmol, 5 mol%), dtbbpy (0.025 mmol, 5 mol%), and Cs2​CO3​ (0.75 mmol).

  • Degassing (Critical Step): Add 5 mL of anhydrous NMP. Seal the vial with a PTFE septum cap. Sparge the mixture with dry nitrogen for exactly 15 minutes. Failure to deoxygenate completely will lead to immediate radical quenching and apparent deborylation.

  • Irradiation: Place the vial in a photoreactor equipped with 460 nm blue LEDs (e.g., Kessil H-150B lamps) with a cooling fan to maintain the temperature at 25 °C. Heat accelerates non-photochemical degradation pathways.

  • Validation: After 24 hours, analyze an aliquot via LC-MS. The presence of the desired thioether mass without the corresponding deborylated aryl-methyl byproduct validates the efficiency of the Ni-capture cycle.

References

  • Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters - ACS Publications. 1

  • Photoredox/Nickel Dual Catalytic Cross-Coupling of Potassium Thiomethyltrifluoroborates with Aryl and Heteroaryl Bromides. The Journal of Organic Chemistry - ACS Publications. 3

  • Technical Support Center: Managing Protodeborylation in Suzuki Reactions. Benchchem. 2

  • Extracting Mechanistic Information from an Open Data Set for a Pharma-Relevant Suzuki–Miyaura Cross-Coupling Reaction. Organic Process Research & Development - ACS Publications. 4

Sources

Reference Data & Comparative Studies

Validation

comparing potassium;trifluoro(iodomethyl)boranuide vs traditional boronic acids

Potassium Trifluoro(iodomethyl)boranuide vs. Traditional Boronic Acids: A Comprehensive Comparison Guide Executive Summary For decades, traditional boronic acids have served as the cornerstone of Suzuki-Miyaura cross-cou...

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Author: BenchChem Technical Support Team. Date: April 2026

Potassium Trifluoro(iodomethyl)boranuide vs. Traditional Boronic Acids: A Comprehensive Comparison Guide

Executive Summary

For decades, traditional boronic acids have served as the cornerstone of Suzuki-Miyaura cross-coupling and carbon-carbon bond formation. However, their inherent structural instability often complicates late-stage functionalization in drug development. Potassium trifluoro(iodomethyl)boranuide ( ICH2​BF3​K ), a stable, tetracoordinate organoboron salt, has emerged as a superior alternative [1]. This guide objectively compares the mechanistic performance, stability, and synthetic versatility of ICH2​BF3​K against traditional boronic acids, providing actionable, self-validating protocols for researchers.

Mechanistic Foundations: The Causality of Stability and Reactivity

The performance disparity between these two classes of reagents is rooted in their boron coordination chemistry.

The Tricoordinate Vulnerability: Traditional boronic acids ( R−B(OH)2​ ) and their ester derivatives (e.g., pinacol boronates) feature a tricoordinate boron center with a vacant p-orbital. This electronic deficiency makes them highly susceptible to nucleophilic attack, base-mediated protodeboronation, and spontaneous dehydration into trimeric anhydrides (boroxines)[2]. Boroxine formation obscures accurate stoichiometric calculations, often requiring the use of excess reagents to drive reactions to completion.

The Tetracoordinate Advantage: Potassium trifluoro(iodomethyl)boranuide ( ICH2​BF3​K ) possesses a tetracoordinate boron center with a full octet. The addition of three highly electronegative fluorine atoms renders the boron atom mechanistically inert to many nucleophiles, oxidants, and bases [1]. This structural robustification prevents trimerization, yielding an indefinitely stable, free-flowing crystalline solid.

The SN​2 vs. α -Transfer Paradigm: When a nucleophile reacts with a traditional halomethylboronic ester ( ICH2​B(pin) ), it initially attacks the vacant p-orbital on the boron to form an "ate" complex. This is followed by a 1,2-migration ( α -transfer) that displaces the iodide, fundamentally altering the carbon-boron bond. In stark contrast, the tetracoordinate nature of ICH2​BF3​K forces nucleophiles to bypass the boron center entirely. The reaction proceeds via a direct SN​2 displacement at the electrophilic carbon, displacing the iodide while leaving the BF3​ group completely intact. This unique reactivity allows researchers to synthesize highly functionalized alkyltrifluoroborates prior to cross-coupling [2].

Data Presentation: Quantitative Performance Comparison

Table 1: Physicochemical and Reactivity Profiles

ParameterPotassium Trifluoro(iodomethyl)boranuide ( ICH2​BF3​K )Traditional Halomethylboronic Acids/Esters
Boron Coordination Tetracoordinate (Full Octet)Tricoordinate (Vacant p-orbital)
Physical State Free-flowing, crystalline solidOften amorphous solids or viscous oils
Storage Stability Indefinite at room temperature (Air/Moisture stable)Prone to oxidation and hydrolysis
Boroxine Formation None (Cannot trimerize)Rapid equilibrium with boroxines
Nucleophilic Substitution Direct SN​2 at carbon (Boron remains intact)Forms "ate" complex followed by α -transfer
Cross-Coupling Dynamics Slow, controlled in situ hydrolysis to active speciesImmediate availability, higher risk of homocoupling
Stoichiometric Control Precise (1:1 equivalence easily maintained)Variable (Requires excess due to degradation)

Visualizing the Mechanistic Divergence

Reactivity cluster_0 Traditional Boronic Acids (Tricoordinate) cluster_1 Potassium Trifluoroborates (Tetracoordinate) BA R-B(OH)2 (Empty p-orbital) Boroxine Boroxine Trimer (Stoichiometry Loss) BA->Boroxine Dehydration Ate Ate-Complex & 1,2-Migration BA->Ate Nucleophile Attack TF R-BF3K (Full Octet) Stable Indefinite Storage (Air/Moisture Stable) TF->Stable Ambient Conditions SN2 Direct SN2 at Carbon (Boron Intact) TF->SN2 Nucleophile Attack

Tricoordinate vs. Tetracoordinate Boron: Reactivity and Stability Pathways.

Synthetic Workflows & Self-Validating Protocols

To demonstrate the practical superiority of ICH2​BF3​K , the following self-validating protocols outline its use as a bifunctional building block. The causality of each step is designed to leverage the inertness of the BF3​ group during functionalization, followed by its controlled activation during cross-coupling.

Protocol 1: Direct Nucleophilic Substitution ( SN​2 ) of ICH2​BF3​K Objective: Synthesize a functionalized alkyltrifluoroborate via direct displacement of the iodide using a secondary amine. Causality: The high electrophilicity of the iodomethyl group, combined with the steric and electronic protection of the tetracoordinate boron, ensures exclusive C-N bond formation without boron degradation [3].

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, suspend 1.0 equivalent of ICH2​BF3​K in anhydrous acetone (0.2 M concentration).

  • Nucleophile Addition: Add 1.2 equivalents of the desired secondary amine, followed by 1.5 equivalents of a mild, non-nucleophilic base (e.g., potassium carbonate, K2​CO3​ ).

    • Rationale: K2​CO3​ scavenges the generated hydroiodic acid (HI) without risking attack on the trifluoroborate moiety.

  • Reaction Execution: Heat the suspension to reflux (approx. 60°C) for 12-16 hours. Monitor the consumption of the starting material via 19F NMR (looking for the disappearance of the characteristic ICH2​BF3​K signal).

  • Isolation (Self-Validation): Cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the crude residue in a minimal amount of hot acetone and precipitate the pure functionalized organotrifluoroborate by the dropwise addition of diethyl ether.

    • Rationale: Potassium organotrifluoroborates are uniquely insoluble in non-polar solvents like diethyl ether, providing a built-in, self-validating purification mechanism that avoids complex chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Functionalized Product Objective: Couple the newly synthesized functionalized alkyltrifluoroborate with an aryl bromide. Causality: The trifluoroborate salt is unreactive toward palladium catalysts. It requires the presence of water and a base to undergo slow, controlled hydrolysis into the active boronic acid species. This "slow-release" mechanism maintains a low steady-state concentration of the active boron species, drastically reducing protodeboronation and homocoupling side reactions.

  • Catalyst Complexation: In a Schlenk tube, combine the functionalized alkyltrifluoroborate (1.1 equiv), aryl bromide (1.0 equiv), Pd(dppf)Cl2​ (5 mol%), and Cs2​CO3​ (3.0 equiv).

  • Solvent System: Add a degassed mixture of Toluene/Water (3:1 v/v) to achieve a 0.1 M concentration.

    • Rationale: Water is strictly required to initiate the hydrolysis of the −BF3​K group to the active −B(OH)2​ species [1].

  • Coupling: Heat the biphasic mixture to 80°C for 24 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water. Extract the aqueous layer, dry the combined organic phases over MgSO4​ , and purify the target scaffold via silica gel chromatography.

Visualizing the Synthetic Workflow

Workflow Start ICH2BF3K (Stable Reagent) SN2 SN2 Displacement (Acetone, 60°C) Start->SN2 Nu Nucleophile (e.g., Amine) Nu->SN2 Inter Nu-CH2BF3K (Functionalized) SN2->Inter SM Suzuki-Miyaura (Pd Cat, Base, H2O) Inter->SM Product Nu-CH2-Aryl (Target Scaffold) SM->Product

Workflow: From stable ICH2BF3K reagent to complex target scaffold via sequential functionalization and coupling.

References

  • Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.[Link]

  • Molander, G. A., & Sandrock, D. L. (2008). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. PMC - NIH.[Link]

  • Molander, G. A., & Argouarch, G. (2009). Facile Synthesis of Highly Functionalized Ethyltrifluoroborates. PMC - NIH.[Link]

Sources

Comparative

Comparative Guide: Potassium Trifluoro(iodomethyl)boranuide vs. Pinacol Boronate Esters in Coupling Efficiency

As the demand for C(sp3) -rich architectures in drug discovery intensifies, the strategic selection of alkylboron reagents is paramount. The functionalization and cross-coupling of halomethylboron species present unique...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for C(sp3) -rich architectures in drug discovery intensifies, the strategic selection of alkylboron reagents is paramount. The functionalization and cross-coupling of halomethylboron species present unique mechanistic challenges, primarily dictated by the coordination state of the boron atom.

This guide provides an objective, data-backed comparison between potassium trifluoro(iodomethyl)boranuide (a tetracoordinate "ate" complex) and iodomethylboronic acid pinacol ester (a tricoordinate species), evaluating their mechanistic pathways, coupling efficiencies, and practical laboratory applications.

Mechanistic Divergence: Tetracoordinate vs. Tricoordinate Paradigms

The fundamental difference between potassium trifluoro(iodomethyl)boranuide ( K[ICH2​BF3​] ) and its pinacol ester counterpart ( ICH2​Bpin ) lies in the electronic structure of the boron atom. This distinction dictates entirely different causal pathways when reacting with nucleophiles to generate functionalized alkylboron reagents[1].

The Tricoordinate Vulnerability ( ICH2​Bpin )

Pinacol boronate esters possess an empty p-orbital on the boron atom. When exposed to nucleophiles (e.g., carbanions, amines, alkoxides), the nucleophile preferentially attacks the Lewis acidic boron center rather than the halomethyl carbon. This forms an intermediate tetracoordinate "ate" complex. The reaction then proceeds via an α -transfer process (1,2-migration) , where the nucleophile migrates from boron to the adjacent carbon, displacing the iodide intramolecularly[1][2]. While effective, this pathway is highly sensitive to the steric bulk and enolizability of the nucleophile, often leading to complex side reactions.

The Tetracoordinate Shield ( K[ICH2​BF3​] )

In contrast, potassium trifluoro(iodomethyl)boranuide is already a tetracoordinate, anionic complex with a full octet. The boron center is electronically and sterically shielded from nucleophilic attack. Consequently, nucleophiles are forced to bypass the boron atom and execute a direct SN​2 displacement on the iodomethyl carbon[1][2]. This direct pathway allows for the robust synthesis of highly functionalized alkyltrifluoroborates that would be impossible to achieve using tricoordinate boronic esters.

MechanisticDivergence cluster_BF3 Potassium Trifluoro(iodomethyl)boranuide cluster_Bpin Iodomethylboronic Acid Pinacol Ester A1 K[ICH₂BF₃] Tetracoordinate A2 Direct SN2 Attack at Carbon A1->A2 Nucleophile A3 Functionalized Alkyltrifluoroborate A2->A3 -KI B1 ICH₂Bpin Tricoordinate B2 Nucleophilic Attack at Boron B1->B2 Nucleophile B3 Intermediate 'Ate' Complex B2->B3 B4 α-Migration (1,2-Transfer) B3->B4 B5 Functionalized Alkyl Bpin B4->B5 -I⁻

Mechanistic pathways: SN2 vs. α-migration in halomethylboron functionalization.

Suzuki-Miyaura Cross-Coupling Efficiency

When transitioning from functionalization to actual C−C bond formation via Palladium-catalyzed Suzuki-Miyaura cross-coupling, the stability of the alkylboron reagent becomes the critical variable. Alkylboron species are notoriously prone to protodeboronation —a destructive side reaction where the C−B bond is cleaved by water or base, yielding a des-borylated alkane[3].

K[ICH2​BF3​] and Alkyltrifluoroborates: The "Slow-Release" Advantage

Potassium organotrifluoroborates are indefinitely stable on the bench. In the cross-coupling catalytic cycle, the BF3​ moiety must hydrolyze to a reactive boronic acid/boronate species to undergo transmetalation with the Pd(II) complex. This hydrolysis occurs slowly under the aqueous basic conditions of the reaction. This slow-release mechanism ensures that the steady-state concentration of the fragile tricoordinate active species remains extremely low, drastically minimizing competitive protodeboronation and allowing for high-yielding alkyl transfers[3].

ICH2​Bpin and Alkyl Bpin Esters: The Need for Activation

Pinacol esters exhibit enhanced stability over free boronic acids but often suffer from sluggish transmetalation reactivity. Historically, achieving high yields with alkyl Bpin esters required highly toxic thallium bases ( TlOH ) or strong in situ activation with alkyllithiums[3]. However, recent advancements have leveled the playing field. The use of specialized oxaphosphole ligands (e.g., AntPhos) combined with anhydrous potassium trimethylsilanolate ( TMSOK ) has enabled rapid, homogeneous cross-coupling of alkylboronic esters in under an hour, bypassing the traditional aqueous hydrolysis bottlenecks[4].

Quantitative Performance Comparison
Parameter K[ICH2​BF3​] (Trifluoroborates) ICH2​Bpin (Pinacol Esters)
Boron Coordination Tetracoordinate (Anionic)Tricoordinate (Neutral)
Bench Stability Excellent (Indefinite storage)Good (Moisture sensitive over time)
Nucleophilic Functionalization Direct SN​2 (High yield, broad scope)[1] α -migration (Sterically sensitive)[1]
Protodeboronation Risk Low (Slow-release mechanism)[3]Moderate to High (Requires rapid coupling)[3]
Transmetalation Rate Moderate (Requires aqueous hydrolysis)Slow (Unless activated by specific ligands/bases)[4]
Typical Coupling Yields 75% - 95% (Standard Pd/Base conditions)40% - 90% (Highly dependent on ligand choice)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the optimal use of potassium trifluoro(iodomethyl)boranuide for both nucleophilic functionalization and subsequent cross-coupling.

Protocol A: Nucleophilic Substitution (Synthesis of Functionalized Alkyltrifluoroborates)

Causality Note: This protocol leverages the blocked p-orbital of K[ICH2​BF3​] to force an SN​2 reaction, preventing the formation of unwanted borate complexes[2].

  • Preparation: In an oven-dried Schlenk flask under argon, suspend K[ICH2​BF3​] (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL).

  • Nucleophile Addition: Cool the suspension to -78 °C. Dropwise add the desired nucleophile (e.g., a stabilized carbanion or secondary amine, 1.1 equiv).

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours. The suspension will gradually clarify as the substitution occurs.

  • Quenching & Fluoride Re-saturation: Critical Step: Add saturated aqueous KHF2​ (3.0 mL). This ensures any transiently formed tricoordinate boron species (due to interaction with lithium/magnesium salts) are re-converted to the stable trifluoroborate salt[5].

  • Isolation: Remove THF in vacuo. Extract the aqueous layer with acetone (3 x 10 mL). Concentrate the combined organic layers and precipitate the product by adding diethyl ether. Filter to isolate the functionalized potassium alkyltrifluoroborate as a white, air-stable powder.

Protocol B: Suzuki-Miyaura Cross-Coupling of Alkyltrifluoroborates

Causality Note: The use of a biphasic Toluene/Water system is essential here. The water facilitates the controlled hydrolysis of the −BF3​K group to the active −B(OH)2​ species, enabling transmetalation[3].

  • Catalyst Assembly: Charge a reaction vial with the functionalized potassium alkyltrifluoroborate (1.1 equiv), aryl halide (1.0 equiv), PdCl2​(dppf)⋅CH2​Cl2​ (9 mol %), and Cs2​CO3​ (3.0 equiv)[3].

  • Solvent Addition: Add a degassed mixture of Toluene/Water (3:1 v/v, 0.2 M concentration).

  • Coupling: Seal the vial and heat at 80 °C for 16-24 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Dry over MgSO4​ , concentrate, and purify via flash chromatography.

SuzukiWorkflow N1 Alkyl-BF₃K + Aryl-X N2 PdCl₂(dppf) Cs₂CO₃ N1->N2 N3 Toluene/H₂O 80°C, 24h N2->N3 N4 Slow Hydrolysis to Active B(OH)₂ N3->N4 H₂O/Base N5 Transmetalation & Reductive Elim. N4->N5 Pd Cycle N6 Cross-Coupled C(sp³)-C(sp²) Product N5->N6

Workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling using alkyltrifluoroborates.

Conclusion & Strategic Recommendations

For drug development professionals engineering complex C(sp3) linkages:

  • Opt for Potassium Trifluoro(iodomethyl)boranuide when your synthetic route requires early-stage functionalization of the halomethyl group via nucleophilic substitution[1][2]. Its tetracoordinate nature serves as an impenetrable protecting group for the boron center, and its "slow-release" dynamics in Suzuki couplings drastically reduce protodeboronation[3].

  • Opt for Pinacol Boronate Esters when utilizing late-stage, rapid, anhydrous coupling methodologies (such as AntPhos/TMSOK systems)[4], or when solubility in strictly non-polar organic solvents is an absolute requirement for the workflow.

References

  • Facile Synthesis of Highly Functionalized Ethyltrifluoroborates National Institutes of Health (PMC) URL:[Link]

  • Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates National Institutes of Health (PMC) URL:[Link]

  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis Chemical Reviews - ACS Publications URL:[Link]

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers National Institutes of Health (PMC) URL:[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters Organic Chemistry Portal URL:[Link]

Sources

Validation

A Comparative Guide to HPLC, qNMR, and GC-MS for Purity Analysis of Potassium;trifluoro(iodomethyl)boranuide

For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. Potassium trifluoro(io...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. Potassium trifluoro(iodomethyl)boranuide, a versatile building block in organic synthesis, requires robust analytical methodologies to ensure its quality and suitability for downstream applications. This guide provides an in-depth, objective comparison of three powerful analytical techniques for the purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance, empowering you to select the most appropriate method for your analytical needs.

The Criticality of Purity for Organotrifluoroborates

Potassium organotrifluoroborates are valued for their stability compared to their boronic acid counterparts, being generally stable to air and moisture.[1] However, their purity can be compromised by residual starting materials, byproducts from synthesis, or degradation. The presence of impurities can have significant consequences in drug development, potentially leading to altered biological activity, increased toxicity, or compromised product stability. Therefore, a validated, accurate, and precise analytical method for purity determination is not merely a quality control check but a fundamental component of the research and development process.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a staple in pharmaceutical analysis due to its versatility, robustness, and high-resolving power for a wide range of compounds.[2] For a polar, non-volatile compound like potassium trifluoro(iodomethyl)boranuide, a stability-indicating reversed-phase HPLC (RP-HPLC) method is the most direct and commonly employed approach.

The Science Behind the Separation: A Rationale for Method Parameters

The development of a successful HPLC method hinges on a systematic selection of chromatographic parameters, each choice grounded in the physicochemical properties of the analyte and potential impurities.

  • Stationary Phase Selection: A C18 (octadecyl) column is the quintessential choice for reversed-phase chromatography, offering a non-polar stationary phase that retains analytes based on their hydrophobicity. This is well-suited for separating the relatively polar potassium trifluoro(iodomethyl)boranuide from potentially less polar, organic impurities.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer and an organic solvent, typically acetonitrile or methanol, provides the necessary flexibility to separate compounds with a range of polarities. The aqueous phase often contains a buffer to control pH, which is crucial for maintaining the consistent ionization state of the analyte and any acidic or basic impurities, thereby ensuring reproducible retention times.[3] For potassium trifluoro(iodomethyl)boranuide, a slightly acidic mobile phase (pH 3-4) is recommended to suppress the silanol activity on the silica-based stationary phase and improve peak shape.

  • Detection Wavelength: The presence of the iodomethyl group is key to UV-Vis detection. Organic iodides typically exhibit UV absorbance in the range of 220-260 nm.[4][5] A detection wavelength of around 225 nm is a logical starting point, offering a good balance between sensitivity and selectivity, and minimizing interference from common solvents.[4] A photodiode array (PDA) detector is highly recommended to assess peak purity and to develop a comprehensive impurity profile.

Experimental Protocol: A Validated HPLC-UV Method

This protocol outlines a stability-indicating HPLC method for the purity analysis of potassium trifluoro(iodomethyl)boranuide, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B; 20-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (80:20, v/v)

Method Validation Workflow:

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Dev Develop HPLC Method Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Workflow_Comparison cluster_hplc HPLC Workflow cluster_qnmr qNMR Workflow cluster_gcms GC-MS Workflow hplc_prep Sample Dissolution hplc_analysis HPLC Analysis hplc_prep->hplc_analysis hplc_data Relative Purity (%) hplc_analysis->hplc_data qnmr_prep Accurate Weighing & Dissolution with IS qnmr_analysis NMR Acquisition qnmr_prep->qnmr_analysis qnmr_data Absolute Purity (%) qnmr_analysis->qnmr_data gcms_prep Derivatization gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_data Impurity Identification gcms_analysis->gcms_data

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Comparative

reproducibility of potassium;trifluoro(iodomethyl)boranuide experimental results

Reproducibility and Performance Guide: Potassium Trifluoro(iodomethyl)boranuide in Cross-Coupling and Functionalization As a Senior Application Scientist, I frequently encounter the challenge of late-stage sp3 carbon fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility and Performance Guide: Potassium Trifluoro(iodomethyl)boranuide in Cross-Coupling and Functionalization

As a Senior Application Scientist, I frequently encounter the challenge of late-stage sp3 carbon functionalization. Appending a functionalized methyl group to an aryl or vinyl scaffold is notoriously difficult when relying on traditional boronic acids, which are prone to protodeboronation and degradation under basic conditions.

Potassium trifluoro(iodomethyl)boranuide (commonly known as potassium (iodomethyl)trifluoroborate, K[ICH2​BF3​] , CAS: 888711-47-5) has emerged as a transformative "Molander salt." It serves as a bench-stable, highly reactive building block that allows researchers to perform nucleophilic substitutions ( SN​2 ) prior to palladium-catalyzed Suzuki-Miyaura cross-coupling. This guide objectively compares its performance against alternative reagents and provides field-proven, self-validating protocols to ensure experimental reproducibility.

Mechanistic Causality: Why the Iodomethyl Variant?

The strategic advantage of K[ICH2​BF3​] lies in the intersection of its two functional domains: the trifluoroborate anion and the iodomethyl group.

  • The Trifluoroborate Advantage: Unlike free boronic acids ( −B(OH)2​ ), the −BF3​K group is fully protected. It is inert to nucleophiles, oxidants, and mild acids. During cross-coupling, it undergoes a slow, controlled hydrolysis in aqueous base to release the active boronic acid just-in-time for transmetalation [1]. This "drip-feed" mechanism suppresses side reactions like protodeboronation.

  • The Iodine Advantage ( SN​2 Kinetics): While potassium (bromomethyl)trifluoroborate ( K[BrCH2​BF3​] ) is a common alternative, the iodo-variant is kinetically superior. Iodine's larger atomic radius and higher polarizability make it an exceptional leaving group. This lowers the activation energy for nucleophilic attack, allowing SN​2 functionalization (e.g., with azides, amines, or alkoxides) to proceed at lower temperatures, thereby preserving sensitive functional groups on the nucleophile [2].

Mechanism A Organotrifluoroborate R-BF₃K C Slow Hydrolysis (Equilibrium) A->C B Aqueous Base (H₂O / OH⁻) B->C D Active Boronic Acid R-B(OH)₂ C->D Controlled Release F Transmetalation D->F E Pd(II) Intermediate Ar-Pd-X E->F G Reductive Elimination R-Ar Product F->G

Mechanism of controlled boronic acid release preventing protodeboronation.

Comparative Performance Data

To objectively evaluate K[ICH2​BF3​] , we must benchmark it against its brominated analog and the unprotected boronic acid equivalent. The data below synthesizes typical yields and stability metrics from standardized laboratory conditions.

ReagentLeaving Group AbilityBench StabilityTypical SN​2 YieldSuzuki-Miyaura Yield
K[ICH2​BF3​] Excellent High (Months at RT) 94–98% 85–95%
K[BrCH2​BF3​] ModerateHigh (Months at RT)70–85%80–90%
Iodomethylboronic acidExcellentLow (Prone to oxidation)<50% (Decomposes)Variable / Low

Data supports that the iodo-trifluoroborate provides the optimal balance of bench stability and peak reactivity for tandem functionalization/coupling workflows [3].

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. By understanding the physical chemistry behind the steps, researchers can troubleshoot deviations in real-time.

Workflow A Potassium (iodomethyl)trifluoroborate K[ICH₂BF₃] C SN2 Displacement (Mild Conditions) A->C B Nucleophile (Nu⁻) e.g., N₃⁻, RO⁻, R₂NH B->C D Functionalized Trifluoroborate K[Nu-CH₂BF₃] C->D F Suzuki-Miyaura Cross-Coupling (Pd cat.) D->F E Aryl/Vinyl Electrophile (Ar-X) E->F G Final Coupled Product Nu-CH₂-Ar F->G

Workflow demonstrating dual-reactivity of K[ICH2BF3] via SN2 and cross-coupling.

Protocol 1: Nucleophilic Substitution ( SN​2 ) to form K[Nu−CH2​BF3​]

Causality Focus: Solvent polarity and nucleophile solvation.

  • Preparation: In an oven-dried flask under nitrogen, add K[ICH2​BF3​] (1.0 equiv) and the desired nucleophile (e.g., Sodium azide, NaN3​ , 1.2 equiv).

  • Solvent Selection: Suspend the mixture in anhydrous DMF (0.2 M). Why DMF? As a polar aprotic solvent, DMF heavily solvates the sodium cation but leaves the azide anion unsolvated and highly nucleophilic, maximizing the SN​2 reaction rate.

  • Reaction: Stir at 60 °C for 4–6 hours. The high reactivity of the iodo-group eliminates the need for aggressive heating, protecting the −BF3​K moiety from thermal degradation.

  • Self-Validation (Workup): Remove DMF under reduced pressure. Wash the crude solid with cold acetone and filter. The product K[Nu−CH2​BF3​] is soluble in acetone, while inorganic salts ( NaI , unreacted NaN3​ ) are not. A clean 1H NMR shift of the −CH2​− protons from ~2.1 ppm (iodo) to ~2.8 ppm (azido) confirms successful displacement without B-C bond cleavage.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Causality Focus: Biphasic phase-transfer kinetics.

  • Preparation: Charge a flask with the functionalized K[Nu−CH2​BF3​] (1.1 equiv), an aryl bromide (1.0 equiv), Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%), and K2​CO3​ (3.0 equiv).

  • Biphasic Solvent System: Add a degassed mixture of THF/Water (10:1 v/v). Why biphasic? The trifluoroborate is insoluble in pure organics but soluble in the aqueous micro-droplets. The base slowly hydrolyzes the −BF3​K group at the solvent interface.

  • Reaction: Heat to 80 °C for 12 hours under vigorous stirring. Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous (boronic acid generation) and organic (Pd-catalyst) phases.

  • Self-Validation: The reaction validates itself via the absence of protodeboronation byproducts. If the hydrolysis rate outpaces transmetalation, you will observe the reduced aryl species ( Ar−H ) via GC-MS. If the THF/Water ratio and stirring are optimal, the active boronic acid is consumed by the Pd-cycle the moment it is generated, driving the yield >90%.

References

  • Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007, 40(4), 275-286.[Link]

  • Molander, G. A., et al. "Synthesis of functionalized organotrifluoroborates via the 1,3-dipolar cycloaddition of azides." Organic Letters, 2006, 8(13), 2767-2770.[Link]

Validation

Mass Spectrometry Validation of Potassium Trifluoro(iodomethyl)boranuide Reaction Products: A Comparative Analytical Guide

Executive Summary & Mechanistic Context Potassium trifluoro(iodomethyl)boranuide (CAS: 888711-47-5), commonly referred to as potassium iodomethyltrifluoroborate ( K[ICH2​BF3​] ), has revolutionized the synthesis of funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Potassium trifluoro(iodomethyl)boranuide (CAS: 888711-47-5), commonly referred to as potassium iodomethyltrifluoroborate ( K[ICH2​BF3​] ), has revolutionized the synthesis of functionalized organoboron compounds[1]. As a robust, air-stable reagent, it serves as a premier electrophilic building block for drug development and materials science.

Unlike traditional boronic acids, the tetracoordinate nature of the trifluoroborate group fundamentally alters its reactivity, allowing for direct nucleophilic substitution without compromising the carbon-boron bond[2]. For analytical chemists, validating the products of these reactions via Electrospray Ionization Mass Spectrometry (ESI-MS) offers a unique advantage: the resulting products are inherently pre-charged anions, making them ideal candidates for high-sensitivity negative-ion mode detection[3].

Mechanistic Causality: Why K[ICH2​BF3​] Outperforms Alternatives

When designing a synthetic route to incorporate a boron-containing moiety, chemists typically choose between halomethylboronic acid pinacol esters ( ICH2​Bpin ), MIDA boronates ( ICH2​BMIDA ), and trifluoroborates ( K[ICH2​BF3​] ).

The critical differentiator lies in the hybridization of the boron atom. Tricoordinate boronic acids and esters ( sp2 ) possess an empty p-orbital. When exposed to nucleophiles, they readily form an intermediate "ate" complex, which often triggers an α -transfer process rather than the desired direct substitution[2]. In contrast, K[ICH2​BF3​] features a tetracoordinate ( sp3 ) boron atom lacking an empty p-orbital. This renders the boron center mechanistically inert to nucleophilic attack, forcing the incoming nucleophile to undergo a clean SN​2 displacement of the iodide directly at the carbon center[2].

Comparative Performance Data
ReagentBoron HybridizationNucleophilic Substitution PathwayMS Ionization EfficiencyPrimary MS Adduct
K[ICH2​BF3​] sp3 (Tetracoordinate)Direct SN​2 at CarbonExcellent (Pre-charged) [M−K]− (Negative Mode)
ICH2​Bpin sp2 (Tricoordinate)"Ate" complex α -transferPoor to Moderate [M+H]+ or [M+Na]+
ICH2​BMIDA sp3 (Tetracoordinate)Sterically hindered SN​2 Moderate [M+Na]+ (Positive Mode)

Table 1: Comparative analysis of halomethylboron reagents regarding reactivity and mass spectrometry validation.

Workflow Visualization

The following diagram illustrates the self-validating workflow from the direct SN​2 reaction to the ESI-MS detection of the pre-charged product.

MS_Validation Reagent Potassium trifluoro(iodomethyl)boranuide K[ICH₂BF₃] Reaction Direct SN2 Displacement (No empty p-orbital interference) Reagent->Reaction Nucleophile Nucleophile (e.g., Amines, Carbanions) Nucleophile->Reaction Product Functionalized Alkyltrifluoroborate [Nu-CH₂BF₃]⁻ K⁺ Reaction->Product High Yield MS_Prep Sample Preparation (MeOH/H₂O Dilution) Product->MS_Prep ESI_MS ESI-MS (Negative Mode) Direct Anion Detection MS_Prep->ESI_MS Soft Ionization Analysis Data Analysis: ¹⁰B/¹¹B Isotope Pattern & m/z ESI_MS->Analysis [M-K]⁻ Ion

Workflow for the SN2 synthesis and ESI-MS validation of functionalized organotrifluoroborates.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols detail both the synthesis of a model compound (Potassium 2,2-Dicyanoethyltrifluoroborate) and its subsequent MS validation. Every step is designed with causality in mind to guarantee a self-validating analytical loop[2].

Phase 1: Nucleophilic Substitution Synthesis

Objective: Displace the iodide of K[ICH2​BF3​] with a malononitrile carbanion to yield a functionalized building block.

  • Carbanion Generation: In an oven-dried flask under an inert atmosphere, suspend Sodium Hydride (NaH, 3.0 equiv) in anhydrous THF. Dropwise add malononitrile (3.0 equiv) at 0 °C.

    • Causality: Excess base and nucleophile are used to drive the reaction to completion, compensating for any trace moisture that might prematurely quench the highly reactive carbanion.

  • SN​2 Displacement: Add K[ICH2​BF3​] (1.0 equiv) dissolved in a minimal volume of DMF[2]. Heat the mixture to 60 °C for 4 hours.

    • Causality: DMF is highly polar and facilitates the solubilization of the potassium salt, stabilizing the transition state of the SN​2 displacement without degrading the reagent[2].

  • Counterion Quenching: Cool the reaction and quench with saturated aqueous KHF2​ .

    • Causality: This is a critical self-validating step. The reaction mixture contains various cations ( Na+ , K+ ). Adding KHF2​ ensures counterion homogeneity (forcing all products into the stable potassium salt form) and prevents the hydrolysis of the BF3​ group back to a boronic acid[2].

  • Isolation: Purify by precipitating the product from an acetone-ether mixture.

Phase 2: ESI-MS Validation (Negative Ion Mode)

Objective: Confirm product identity utilizing the inherent negative charge of the trifluoroborate moiety[3].

  • Sample Preparation: Dissolve 1 mg of the purified solid in 1 mL of LC-MS grade Methanol/Water (50:50, v/v).

    • Causality: Water is essential to fully dissociate the K+ counterion from the [Nu−CH2​BF3​]− anion. Methanol provides the necessary volatility for efficient droplet evaporation and desolvation within the ESI source.

  • Instrument Tuning:

    • Polarity: Negative Ion Mode.

    • Capillary Voltage: 2.0 - 2.5 kV.

    • Cone Voltage: 15 V.

    • Causality: A low cone voltage is mandatory. The carbon-boron bond in trifluoroborates is robust in solution but can undergo in-source collision-induced dissociation (CID) in the gas phase. High cone voltages lead to the premature loss of HF ( −20 Da) or BF3​ ( −68 Da), destroying the parent ion signal.

  • Data Acquisition & Isotopic Fingerprinting: Scan m/z from 50 to 500. Identify the parent ion corresponding to [M−K]− .

    • Causality: Validation is not complete without isotopic analysis. Boron naturally occurs as 10B (approx. 19.9%) and 11B (approx. 80.1%). The mass spectrum must show a characteristic doublet separated by 1 Da, with the lighter peak being exactly one-fourth the intensity of the heavier peak. This isotopic signature is the ultimate proof of successful boron incorporation.

Conclusion

Potassium trifluoro(iodomethyl)boranuide is an unparalleled reagent for late-stage functionalization and cross-coupling precursor synthesis. By leveraging its tetracoordinate nature, chemists bypass the side reactions common to pinacol esters. Furthermore, the inherent anionic state of the resulting products transforms ESI-MS from a challenging analytical hurdle into a highly sensitive, definitive validation tool.

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Comparative

Reactivity Comparison Guide: Potassium Trifluoro(iodomethyl)boranuide vs. Bromomethyl Derivatives

Executive Summary The development of potassium halomethyltrifluoroborates has revolutionized the synthesis of complex alkyl-substituted architectures in modern drug discovery and materials science. By masking the inheren...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of potassium halomethyltrifluoroborates has revolutionized the synthesis of complex alkyl-substituted architectures in modern drug discovery and materials science. By masking the inherent reactivity of the C–B bond, these tetracoordinate boron salts serve as indefinitely stable, air- and moisture-tolerant electrophiles for nucleophilic substitution, and subsequently as nucleophiles in Suzuki-Miyaura cross-coupling reactions[1].

When designing a synthetic route, the choice between potassium trifluoro(iodomethyl)boranuide (the iodo-derivative) and potassium trifluoro(bromomethyl)borate (the bromo-derivative) is a critical decision. While both reagents append functionalized methyl groups to various substrates, their differing carbon-halogen bond strengths and leaving group dynamics dictate the kinetics, regioselectivity, and overall yield of downstream functionalization[1][2]. This guide objectively compares their performance to help researchers optimize their synthetic workflows.

Chemical Properties & Reactivity Profile

As a Senior Application Scientist, it is crucial to understand the causality behind electrophile selection rather than relying on trial and error. The reactivity differences between these two derivatives stem directly from the polarizability and bond dissociation energies of their respective halogens.

  • Leaving Group Dynamics & Kinetics: Iodine is a softer, highly polarizable leaving group with a significantly weaker carbon-halogen bond compared to bromine. Consequently, the iodomethyl derivative is highly electrophilic, making it the premier choice for driving sluggish SN2 displacements with sterically hindered amines, weak nucleophiles, or when operating at ambient temperatures[3].

  • Selectivity vs. Reactivity (The Regiocontrol Trade-off): Enhanced reactivity often comes at the cost of regiocontrol. In highly delocalized systems, such as specific dianions, the hyper-reactive iodomethyl derivative can lead to rapid, less-controlled orbital overlap, resulting in undesired γ-alkylation byproducts. In stark contrast, the slightly less reactive bromomethyl derivative maintains strict regiochemical fidelity, cleanly providing the target α-alkylated product in excellent yields[1].

  • Precursor Stability & Cost-Efficiency: Diiodomethane—the primary precursor for direct carbenoid insertion to form the iodo-derivative—is expensive and photolytically unstable. Therefore, the bromo-derivative (synthesized efficiently from dibromomethane) is highly scalable and often serves as the synthetic stepping-stone to the iodo-derivative via a Finkelstein halide exchange[1][2].

Mechanistic Pathways & Logic

The following diagram illustrates the divergent synthetic pathways and regiochemical outcomes when employing these two reagents in complex nucleophilic substitutions.

Reactivity CH2Br2 Dibromomethane + Trialkyl Borate Bromo Potassium Bromomethyltrifluoroborate CH2Br2->Bromo 1. n-BuLi 2. KHF2 Iodo Potassium Iodomethyltrifluoroborate Bromo->Iodo NaI, Acetone (Halide Exchange) Amine Amines / Thiols (Standard SN2) Bromo->Amine Moderate Rate Dianion Dianion Nucleophiles (Delocalized Systems) Bromo->Dianion Controlled Reactivity Iodo->Amine Fast Rate Iodo->Dianion Over-reactive ProductA Functionalized Organotrifluoroborate (High Yield) Amine->ProductA ProductB Desired α-Alkylated Product Dianion->ProductB from Bromo ProductC Undesired γ-Alkylated Byproduct Dianion->ProductC from Iodo

Caption: Synthesis and divergent regiochemical reactivity of halomethyltrifluoroborates.

Quantitative Data Presentation

The table below summarizes the comparative performance of both derivatives across various synthetic parameters, derived from standardized literature conditions[1][2].

ParameterPotassium Trifluoro(bromomethyl)boratePotassium Trifluoro(iodomethyl)boranuide
Primary Synthesis Yield 88% (from CH₂Br₂, highly scalable)89% (from CH₂I₂, costly/unstable precursor)
Halide Exchange Yield N/A (Starting Material)96% (via NaI Finkelstein from Bromo-derivative)
Amination (Primary Amines) >85% yield (Requires 80 °C, moderate time)>90% yield (Faster kinetics, milder conditions)
Dianion Alkylation Outcome Excellent Yield (α-alkylation) Poor Yield (Favors undesired γ-alkylation)
Shelf Stability Indefinitely stable (Air/Moisture tolerant)Indefinitely stable (Air/Moisture tolerant)
Relative Cost Low (Economical for large-scale synthesis)Moderate to High

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Physical and spectroscopic feedback loops are embedded within the steps to confirm reaction progress.

Protocol A: Synthesis of Potassium Trifluoro(iodomethyl)boranuide via Halide Exchange

Causality: Direct synthesis from diiodomethane is cost-prohibitive. This Finkelstein-type reaction leverages Le Chatelier's principle; the insolubility of sodium bromide in acetone drives the equilibrium entirely to the right[1].

  • Preparation: Suspend 1.0 equivalent of potassium trifluoro(bromomethyl)borate in anhydrous acetone (0.2 M concentration) under an inert atmosphere.

  • Exchange: Add 2.0 equivalents of anhydrous Sodium Iodide (NaI) to the suspension.

  • Reaction & Self-Validation: Stir the mixture at room temperature for 24 hours. Validation Check: The initially clear/hazy solution will develop a distinct, dense white precipitate (NaBr). This visual cue confirms the successful displacement of the bromide ion.

  • Isolation: Filter the mixture through a Celite pad to remove the precipitated NaBr. Wash the pad with a small volume of cold acetone.

  • Concentration: Concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the solid from a minimal amount of hot acetone by slowly adding diethyl ether. Filter and dry under high vacuum to afford the pure iodomethyl derivative (approx. 96% yield).

Protocol B: Nucleophilic Amination (Synthesis of Aminomethyltrifluoroborates)

Causality: The robust C–B bond is sterically and electronically protected by the three highly electronegative fluorine ligands. This allows for aggressive SN2 conditions on the halomethyl carbon without risking protodeboronation or cleavage of the boron species[4].

  • Reaction Setup: In a sealed reaction vial, combine the chosen halomethyltrifluoroborate salt (1.0 equiv) with an excess of the target primary or secondary amine (3.0 to 5.0 equiv). Note: For inexpensive liquid amines, run the reaction solvent-free. For valuable/solid amines, use a minimal amount of anhydrous THF.

  • Heating: Heat the mixture to 80 °C and stir vigorously for 4 to 12 hours (the iodo-derivative will require less time than the bromo-derivative).

  • Monitoring & Self-Validation: Monitor the reaction via ¹¹B NMR. Validation Check: The starting halomethyltrifluoroborate exhibits a ¹¹B signal around +2 to +4 ppm. As the zwitterionic ammoniomethyltrifluoroborate forms, the signal will shift cleanly to approximately -4 to -5 ppm, confirming the change in the electronic environment.

  • Workup: Cool the mixture to room temperature. If solvent-free, triturate the crude mixture with diethyl ether to remove excess amine.

  • Purification: Dissolve the crude product in hot acetone, filter any insoluble inorganic salts (e.g., KBr or KI), and precipitate the pure zwitterionic product by adding diethyl ether[4].

References

  • Molander, G. A., & Sandrock, D. L. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(11), 2369–2372. URL:[Link]

  • Molander, G. A., & Sandrock, D. L. (2007). Aminomethylations via cross-coupling of potassium organotrifluoroborates with aryl bromides. Organic Letters, 9(8), 1597-1600. URL:[Link]

  • Kwan, E. E., et al. (2014). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. URL:[Link]

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